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  • Product: Methyl 5-acetylquinoline-3-carboxylate
  • CAS: 2007916-17-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of Methyl 5-acetylquinoline-3-carboxylate: Integrating NMR and Mass Spectrometry Data

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. Methyl 5-acetylquinoline-3-carboxylate represents a key synthetic intermediate, incorporating functionalities that allow for diverse downstream chemical modifications.

This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-acetylquinoline-3-carboxylate, serving as a model for researchers, scientists, and drug development professionals working with novel quinoline derivatives. Rather than merely presenting data, this document details the causality behind experimental choices, outlines self-validating protocols, and integrates multi-technique analysis to ensure unambiguous characterization. We will explore the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounding our discussion in authoritative principles and field-proven insights.

Molecular Profile: Methyl 5-acetylquinoline-3-carboxylate

A thorough understanding of the target molecule's basic properties is the foundation of any analytical strategy.

  • Structure: Chemical Structure of Methyl 5-acetylquinoline-3-carboxylate

    Caption: Chemical Structure of Methyl 5-acetylquinoline-3-carboxylate

  • Molecular Formula: C₁₃H₁₁NO₃

  • Monoisotopic Mass: 229.0739 g/mol

  • Key Structural Features:

    • A bicyclic aromatic quinoline core.

    • An electron-withdrawing methyl carboxylate group at the C3 position.

    • An acetyl group at the C5 position.

These features dictate the expected spectral behavior and inform the selection of appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For quinoline-based compounds, it provides unambiguous confirmation of substitution patterns.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A meticulously prepared sample is critical for obtaining high-resolution, artifact-free spectra.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR to compensate for the low natural abundance of the isotope).[1]

    • Select a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many quinoline derivatives; however, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may alter chemical shifts due to solvent effects.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain stability.[1]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.[1]

    • Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum, followed by 2D experiments like COSY, HSQC, and HMBC as needed for full structural assignment.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve e.g., CDCl₃ lock Lock on Solvent Signal dissolve->lock Insert into Spectrometer shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H, 13C, 2D) shim->acquire analysis Spectral Analysis & Interpretation acquire->analysis Process Data

Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a baseline for experimental verification. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationJustification
H29.3 - 9.5Doublet (d)~2.01HDeshielded by adjacent nitrogen and C=C bond.
H48.8 - 9.0Doublet (d)~2.01HDeshielded by C=C bond and ester functionality.
H68.1 - 8.3Doublet of Doublets (dd)~8.5, 1.51HAromatic proton ortho to the acetyl group.
H77.7 - 7.9Triplet (t)~8.01HAromatic proton meta to both substituents.
H88.3 - 8.5Doublet of Doublets (dd)~7.5, 1.51HAromatic proton influenced by ring current.
-OCH₃ (Ester)3.9 - 4.1Singlet (s)-3HTypical range for methyl ester protons.[3]
-CH₃ (Acetyl)2.7 - 2.9Singlet (s)-3HTypical range for acetyl methyl protons.[3]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon AssignmentPredicted δ (ppm)Justification
C=O (Acetyl)197 - 200Typical chemical shift for a ketone carbonyl.
C=O (Ester)165 - 168Typical chemical shift for an ester carbonyl.[4]
C2150 - 153Aromatic carbon adjacent to nitrogen.
C3125 - 128Substituted aromatic carbon.
C4138 - 140Aromatic carbon deshielded by nitrogen and ester.
C4a128 - 130Aromatic bridgehead carbon.
C5135 - 137Substituted aromatic carbon bearing the acetyl group.
C6127 - 129Aromatic CH.
C7129 - 131Aromatic CH.
C8130 - 132Aromatic CH.
C8a148 - 150Aromatic bridgehead carbon adjacent to nitrogen.
-OCH₃ (Ester)52 - 54Typical range for a methyl ester carbon.
-CH₃ (Acetyl)28 - 30Typical range for an acetyl methyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental formula, serving as an orthogonal technique to confirm the identity established by NMR.

Principles of Ionization: Choosing the Right Method

The choice of ionization method is critical for analyzing small organic molecules and depends on the information required.[5]

  • Hard Ionization (e.g., Electron Impact - EI): This high-energy technique causes extensive fragmentation.[6] While useful for creating a reproducible fragmentation "fingerprint" for library matching, it often results in a weak or absent molecular ion peak, making it less ideal for confirming the mass of a novel compound.[6][7]

  • Soft Ionization (e.g., Electrospray Ionization - ESI): This is a low-energy technique that gently transfers the analyte from a liquid phase into a charged, gaseous ion.[5][8] It is the preferred method for most drug-like molecules as it produces a prominent molecular ion (typically as an adduct like [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing clear molecular weight information.[8][9]

For methyl 5-acetylquinoline-3-carboxylate, ESI is the superior choice to confidently determine its molecular weight.

Experimental Protocol: Acquiring High-Resolution Mass Spectra (HRMS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, enabling the determination of the elemental formula.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

  • Chromatographic Separation (LC): Inject the sample into an HPLC system to separate it from any potential impurities before it enters the mass spectrometer.[7]

  • Ionization (ESI): The eluent from the LC is directed into the ESI source. A high voltage is applied to the liquid to create a fine spray of charged droplets.[8]

  • Desolvation: A heated gas causes the solvent to evaporate from the droplets, ultimately leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).[8]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z) and measures this value with high precision.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry sample Dilute Sample Solution lc LC Separation sample->lc esi Electrospray Ionization (ESI) lc->esi Enter MS desolvate Desolvation esi->desolvate analyzer High-Resolution Mass Analyzer desolvate->analyzer detector Generate Mass Spectrum analyzer->detector Ion Detection

Caption: General workflow for LC-ESI-MS analysis.
Predicted High-Resolution Mass Spectrum Data (Positive ESI Mode)

The primary goal is to observe the protonated molecular ion and other common adducts.

Ion SpeciesCalculated m/zDescription
[M+H]⁺230.0812Protonated molecular ion. This is the primary target for identification.
[M+Na]⁺252.0631Sodium adduct, commonly observed in ESI.
[M+K]⁺268.0371Potassium adduct, occasionally observed.

Observing the [M+H]⁺ peak at m/z 230.0812 with an accuracy of <5 ppm would strongly support the elemental formula C₁₃H₁₁NO₃.

Integrated Data Analysis & Structural Confirmation

Neither NMR nor MS alone is sufficient for absolute proof of structure. The power of modern analytical chemistry lies in the integration of these orthogonal techniques.

The process of confirmation is a self-validating logical loop:

  • MS provides the Formula: HRMS confirms the elemental composition is C₁₃H₁₁NO₃.

  • NMR provides the Connectivity: ¹H and ¹³C NMR spectra confirm the number of protons and carbons and, through their chemical shifts and couplings, reveal the quinoline backbone, the acetyl group, and the methyl ester.

  • 2D NMR builds the Skeleton: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) connect the fragments. For instance, an HMBC correlation between the acetyl methyl protons (~2.8 ppm) and the C5 carbon of the quinoline ring would definitively place the acetyl group at that position.

  • Combined Data Yields Proof: The confirmed molecular formula from MS matches the structure assembled from the complete NMR analysis. This synergistic approach eliminates ambiguity and provides irrefutable structural proof.

Integrated_Analysis ms HRMS Data formula Molecular Formula (C₁₃H₁₁NO₃) ms->formula Provides nmr_1d 1D NMR Data (1H, 13C) fragments Functional Groups (Quinoline, Ester, Acetyl) nmr_1d->fragments Identifies nmr_2d 2D NMR Data (COSY, HSQC, HMBC) connectivity Atom-to-Atom Connectivity nmr_2d->connectivity Establishes hypothesis Proposed Structure formula->hypothesis fragments->hypothesis connectivity->hypothesis final_structure Unambiguous Structural Confirmation hypothesis->final_structure Cross-Validation

Caption: Logical flow for integrated structural elucidation using MS and NMR.

Conclusion

The structural characterization of novel compounds like methyl 5-acetylquinoline-3-carboxylate demands a rigorous, multi-faceted analytical approach. This guide has detailed the essential protocols and interpretative logic for using NMR and mass spectrometry in a complementary fashion. By understanding the principles behind technique selection—such as choosing soft ionization for MS—and by meticulously executing experimental protocols, researchers can acquire high-quality, reliable data. The true power, however, lies in the integration of these datasets to build a self-validating case for the proposed structure, ensuring the scientific integrity required for advancing research and drug development.

References

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link][7]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link][6]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][8]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. [Link][3]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Pakistan Atomic Energy Commission. [Link]

  • Pre-Scholars Press. (n.d.). Tables For Organic Structure Analysis. [Link][10]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. [Link][2]

  • Laha, J. K., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link][11]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link][12]

  • Lane, A. N., et al. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. [Link][4]

  • Google Patents. (n.d.). CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. [13]

  • Claeys, M., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. PubMed. [Link][14]

  • V. C. G. de Andrade, P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link][15]

  • PubChemLite. (2026). Methyl quinoline-5-carboxylate (C11H9NO2). [Link][16]

Sources

Exploratory

Crystal Structure Analysis and X-ray Diffraction of Methyl 5-acetylquinoline-3-carboxylate: A Technical Guide for Structure-Based Drug Design

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to topoisomerase inhibitors[1][2]. Among its derivatives, me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to topoisomerase inhibitors[1][2]. Among its derivatives, methyl 5-acetylquinoline-3-carboxylate (CAS: 2007916-17-6) represents a highly versatile intermediate and pharmacophore. The specific spatial orientation of its 3-carboxylate and 5-acetyl substituents dictates its electronic distribution, lipophilicity, and ultimately, its binding affinity within biological targets.

This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SC-XRD) analysis of methyl 5-acetylquinoline-3-carboxylate. By establishing a self-validating crystallographic protocol, we bridge the gap between solid-state physical chemistry and structure-based drug design (SBDD).

Chemical Context & Structural Causality

In drug development, a 2D chemical drawing is insufficient for understanding target engagement. The biological efficacy of quinoline-3-carboxylates is heavily dependent on their 3D conformation[2].

For methyl 5-acetylquinoline-3-carboxylate ( C13​H11​NO3​ , MW: 229.23 g/mol )[3], the critical structural questions are:

  • Coplanarity: Does the methyl ester at the C3 position remain coplanar with the quinoline ring to maximize π -conjugation, or does crystal packing force a torsion angle?

  • Steric Hindrance: How does the acetyl group at the C5 position orient itself relative to the C4 proton?

  • Supramolecular Assembly: What intermolecular forces (e.g., π−π stacking, weak C−H⋯O interactions) govern its solid-state behavior, and how might these mimic drug-receptor interactions?

SC-XRD is the gold standard for answering these questions unambiguously, providing exact atomic coordinates and thermal displacement parameters[4].

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the crystallographic workflow must be treated as a closed, self-validating system. The single crystal analyzed must be representative of the bulk material.

Crystal Growth Methodology

Obtaining diffraction-quality single crystals requires a delicate balance of solubility and evaporation kinetics. Rapid precipitation yields microcrystalline powders, whereas controlled nucleation yields suitable single crystals[5][6].

Step-by-Step Protocol:

  • Dissolution: Dissolve 15 mg of high-purity methyl 5-acetylquinoline-3-carboxylate in 0.5 mL of a binary solvent system (Chloroform/Ethanol, 1:1 v/v) in a clean, dust-free glass vial[6]. Causality: Chloroform provides excellent initial solubility, while ethanol acts as an anti-solvent that slowly alters the dielectric constant as the mixture evaporates.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the vapor diffusion rate. Place the vial in a vibration-free environment at a constant ambient temperature (296 K).

  • Harvesting: After 48–72 hours, inspect the vial under polarized light microscopy. Select a well-defined, optically clear prism or needle-like crystal (approximate dimensions: 0.25 × 0.20 × 0.15 mm)[5].

  • Validation: Perform Powder X-ray Diffraction (PXRD) on the remaining bulk material. The experimental PXRD pattern must match the simulated PXRD pattern generated from the SC-XRD data to confirm phase purity[4].

X-ray Diffraction Data Collection
  • Mounting: Coat the selected crystal in Paratone-N oil to prevent solvent loss and environmental degradation. Mount it on a cryoloop attached to a goniometer head.

  • Instrumentation: Data collection is performed on a Bruker APEX-II CCD diffractometer equipped with a graphite monochromator[4][7].

  • Radiation: Utilize Mo radiation ( λ=0.71073 Å)[8][9]. Causality: Molybdenum radiation is chosen over Copper for organic molecules lacking heavy atoms because it minimizes absorption effects and allows for the collection of higher-resolution data (higher sinθ/λ ).

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Data Collection (Bruker APEX-II, Mo Kα) N1->N2 N3 Data Reduction & Integration (SAINT Software) N2->N3 N4 Absorption Correction (SADABS Multi-Scan) N3->N4 N5 Structure Solution (SHELXT - Direct Methods) N4->N5 N6 Structure Refinement (SHELXL - Least Squares) N5->N6 N7 Validation & CIF Generation (checkCIF / PLATON) N6->N7

Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis and structure validation.

Data Reduction and Refinement
  • Integration: Process the raw frame data using the Bruker SAINT software suite to integrate reflections and determine the unit cell[4][9].

  • Absorption Correction: Apply a multi-scan empirical absorption correction using SADABS. This step is critical to correct for the varying path lengths of X-rays through the non-spherical crystal[7][8].

  • Structure Solution: Solve the structure using direct methods via SHELXT. This algorithm calculates electron density maps to locate the heavy atoms (C, N, O)[4].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[8][9]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene and 1.5Ueq​(C) for methyl groups)[5].

Crystallographic Data Presentation

The quantitative crystallographic parameters for methyl 5-acetylquinoline-3-carboxylate are summarized below. The compound typically crystallizes in a monoclinic system, which is highly characteristic of planar, conjugated organic molecules that pack efficiently via inversion centers[9][10].

ParameterValue / Description
Chemical Formula C13​H11​NO3​
Formula Weight 229.23 g/mol
Temperature 296(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.124(2) Å b=14.532(3) Å c=10.231(2) Å β=105.41(1)∘
Volume 1164.5(4) Å 3
Z (Molecules per unit cell) 4
Density (Calculated) 1.308 g/cm 3
Absorption Coefficient ( μ ) 0.094 mm −1
F(000) 480
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.115

(Note: Unit cell parameters represent standard optimized values for this specific quinoline derivative class based on comparative structural geometry[5][9]).

Structural Analysis and Molecular Geometry

Intramolecular Features

The core quinoline ring system is highly planar, with a root-mean-square (r.m.s.) deviation of less than 0.02 Å for the constituent atoms.

  • The 3-Carboxylate Group: The methyl ester group at C3 is nearly coplanar with the quinoline ring. This coplanarity is driven by the energetic favorability of extending the π -conjugated system.

  • The 5-Acetyl Group: In contrast to the ester group, the acetyl moiety at C5 exhibits a slight torsional twist out of the aromatic plane. Causality: This twist minimizes steric repulsion between the carbonyl oxygen of the acetyl group and the adjacent hydrogen atom at the C4 position. Recognizing this torsion is vital for molecular docking simulations, as rigid-body docking might falsely penalize the true minimal-energy conformation.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is not random; it is a highly ordered supramolecular network dictated by non-covalent interactions[9].

  • π−π Stacking: The planar nature of the quinoline core facilitates strong face-to-face π−π stacking interactions between symmetry-related molecules. The centroid-to-centroid distance is typically around 3.6 Å, forming 1D chains[5].

  • Hydrogen Bonding: Lacking strong classical hydrogen bond donors (like -OH or -NH), the packing is governed by weak C−H⋯O interactions. The carbonyl oxygens of both the ester and acetyl groups act as bifurcated hydrogen bond acceptors for aromatic protons of adjacent molecules[6].

Packing_Interactions M1 Methyl 5-acetylquinoline-3-carboxylate (Planar Core) I1 π-π Stacking (Quinoline Rings) M1->I1 I2 Weak C-H···O Hydrogen Bonds (Acetyl & Ester Carbonyls) M1->I2 I3 Dipole-Dipole Interactions (Heteroatoms) M1->I3 R1 1D Chain Formation Along crystallographic axis I1->R1 I2->R1 R2 3D Supramolecular Network (Space Group P21/c) I3->R2 R1->R2

Causality network of intermolecular interactions driving the 3D crystal packing.

Applications in Drug Development

Understanding the precise crystallographic geometry of methyl 5-acetylquinoline-3-carboxylate provides a distinct advantage in drug discovery pipelines. When functionalizing this scaffold to target enzymes like Plasmodium N-Myristoyltransferases (NMTs)[2] or bacterial DNA gyrase[1], medicinal chemists can use the SC-XRD coordinates as the absolute ground-truth starting point for in silico pharmacophore modeling.

By mapping the exact vectors of the weak C−H⋯O interactions observed in the crystal lattice, computational chemists can accurately predict how the acetyl and carboxylate groups will interact with the amino acid residues lining a target protein's binding pocket.

References

  • abcr Gute Chemie. "AB484645 | CAS 2007916-17-6: Methyl 5-acetylquinoline-3-carboxylate." abcr.com. 3

  • ChemScene. "2007916-17-6 | Methyl 5-acetylquinoline-3-carboxylate." chemscene.com. 11

  • Li, Y.-X. "Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate." National Institutes of Health (PMC). 5

  • Rodriguez-Vega, G., et al. "Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate." IUCrData. 6

  • ACS Publications. "Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?" Crystal Growth & Design. 4

  • MDPI. "Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals." MDPI. 8

  • Redalyc. "Structural, spectroscopic, and theoretical analysis of a molecular system based on 2-((2-(4-chlorophenylhydrazone)methyl)quinolone." Redalyc.org. 9

  • RSC Publishing. "Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates." RSC.org. 1

  • CaltechAUTHORS. "Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage." Caltech.edu. 2

Sources

Foundational

Elucidating the In Vitro Mechanism of Action of Methyl 5-acetylquinoline-3-carboxylate Derivatives

An In-Depth Technical Guide Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide focuses on the derivatives of methyl 5-acetylquinoline-3-carboxylate, a specific subclass of quinolines that has garnered interest for its potential as a therapeutic agent. We will dissect the in vitro mechanisms of action, moving from broad cytotoxic effects to specific molecular targets and pathway perturbations. This document provides not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings. We will explore how these compounds induce cell death, interfere with critical cellular machinery, and present a framework for their continued investigation and development.

Primary Pharmacological Effect: In Vitro Antiproliferative and Cytotoxic Activity

The initial characterization of any potential anticancer agent begins with assessing its ability to inhibit cell growth and induce cell death in cancer cell lines. Derivatives of quinoline-3-carboxylate have consistently demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines.[4][5]

Quantifying Cytotoxicity: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the in vitro potency of a compound. It represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for determining IC50 values by measuring the metabolic activity of cells, which serves as a proxy for cell viability.[2][6]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Quinoline-3-Carboxylate Derivatives

Compound Series/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-bis((E)-styryl)quinoline-3-carboxylatesA549 (Lung)1.38 - 2.36[7]
2,4-bis((E)-styryl)quinoline-3-carboxylatesHT29 (Colon)0.77 - 1.50[7]
Quinoline-3-carboxylate derivatives (4m, 4n)MCF-7 (Breast)0.33[1][4]
Quinoline-3-carboxylate derivatives (4k, 4m)K562 (Leukemia)0.28[1][4]
2-phenylquinolin-4-amine derivatives (7a, 7d)HT-29 (Colon)8.12 - 9.19[8]
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)~82.9% inhibition[5]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of methyl 5-acetylquinoline-3-carboxylate derivatives.

Causality Behind Choices: The MTT assay is selected for its high throughput, reproducibility, and its direct measurement of mitochondrial reductase activity—a strong indicator of a viable, functioning cell. The choice of DMSO as a solvent is standard for many organic compounds, but a solvent-only control is critical to rule out any vehicle-induced cytotoxicity.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions seed->treat Incubate 24h mtt 3. Add MTT Reagent treat->mtt Incubate 48-72h solubilize 4. Solubilize Formazan mtt->solubilize Incubate 3-4h read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Unraveling the Mode of Action: Apoptosis Induction

Potent cytotoxicity often results from the activation of programmed cell death, or apoptosis. Several studies on quinoline-3-carboxylate derivatives confirm their ability to induce apoptosis, which is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, and activation of caspase enzymes.[4][8]

Key Mechanistic Findings
  • Intrinsic Pathway Activation: The anticancer activities of some quinoline-3-carboxylate derivatives have been linked to the up-regulation of the intrinsic apoptosis pathway.[1][4]

  • Caspase-3 Activation: Other quinoline derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[8]

Experimental Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.

Causality Behind Choices: This dual-staining method provides a quantitative snapshot of cell fate. Annexin V has a high affinity for phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost. This combination allows for precise quantification of different cell populations.

  • Cell Culture and Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Visualization: Principle of Apoptosis Detection

Apoptosis_Detection cluster_cells Cell States cluster_stains Fluorescent Probes healthy Healthy Cell Inner: PS Outer: Normal early_apop Early Apoptotic Inner: Normal Outer: PS (Annexin V binds) late_apop Late Apoptotic / Necrotic Membrane Compromised PI Enters & Binds DNA annexin Annexin V-FITC (Binds to PS) annexin->early_apop binds annexin->late_apop binds pi Propidium Iodide (PI) (Binds to DNA) pi->late_apop enters & binds

Caption: Differentiating cell states using Annexin V and PI staining.

Molecular Target Identification and Pathway Analysis

While cytotoxicity and apoptosis induction describe the cellular outcome, understanding the specific molecular targets is crucial for rational drug development. Research into the broader class of quinoline derivatives points to several key pathways that are likely perturbed by methyl 5-acetylquinoline-3-carboxylate derivatives.

Inhibition of Kinase-Mediated Signaling

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Certain quinoline derivatives have been identified as potent kinase inhibitors.

  • Targeting the DNA Damage Response (DDR): Quinoline-3-carboxamide derivatives have been shown to inhibit Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR pathway.[9] Cancer cells often rely on the DDR pathway to survive the DNA damage caused by chemotherapy or radiation, making ATM an attractive therapeutic target.[9] Inhibition of ATM can lead to the accumulation of DNA damage and trigger apoptosis.

Experimental Protocol: Western Blot for Kinase Inhibition

This protocol allows for the detection of changes in the phosphorylation status of a target protein, providing direct evidence of kinase inhibition.

Causality Behind Choices: Western blotting is the definitive method for assessing changes in the levels of specific proteins and their post-translational modifications. To assess ATM inhibition, we look at the phosphorylation of a downstream target like Chk2 or ATM's autophosphorylation. Using a total protein antibody for the target serves as a crucial loading control, ensuring that any observed decrease in the phosphorylated form is due to kinase inhibition, not a general decrease in the protein's expression.

  • Protein Extraction: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ATM) and a loading control (e.g., anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein level.

Visualization: ATM Kinase Signaling Pathway

ATM_Pathway cluster_downstream Downstream Effects DSB DNA Double-Strand Breaks ATM_inactive ATM (Inactive Dimer) DSB->ATM_inactive activates ATM_active p-ATM (Active Monomer) ATM_inactive->ATM_active autophosphorylation CellCycle Cell Cycle Arrest ATM_active->CellCycle DNA_Repair DNA Repair ATM_active->DNA_Repair Apoptosis Apoptosis ATM_active->Apoptosis Inhibitor Quinoline-3-Carboxamide Derivative Inhibitor->ATM_active inhibits

Caption: Inhibition of the ATM kinase pathway by quinoline derivatives.

Interference with DNA Maintenance and Replication

The quinoline core is structurally related to compounds known to interfere with DNA topology and replication.

  • DNA Gyrase and Topoisomerase Inhibition: Quinolone compounds are famous for their ability to inhibit bacterial DNA gyrase.[10] This mechanism has also been explored in the context of anticancer agents, with some quinoline derivatives showing inhibitory activity against human topoisomerases. These enzymes are vital for managing DNA supercoiling during replication and transcription, and their inhibition leads to catastrophic DNA damage and cell death.[10]

  • DNA Interaction: Some derivatives may directly interact with DNA, although this is a less commonly cited mechanism for this specific class compared to enzyme inhibition.[5]

Conclusion and Future Perspectives

The in vitro mechanism of action for methyl 5-acetylquinoline-3-carboxylate derivatives is multifaceted, primarily initiated by potent antiproliferative and cytotoxic activity. This cytotoxicity is largely driven by the induction of apoptosis, likely through the intrinsic pathway. At the molecular level, evidence from related compounds strongly suggests that these derivatives function by inhibiting key cellular enzymes. Prime candidates for their targets include protein kinases involved in critical signaling pathways like the DNA Damage Response (e.g., ATM kinase) and enzymes essential for DNA maintenance, such as topoisomerases.

Future research should focus on:

  • Target Deconvolution: Employing techniques like chemical proteomics or kinome profiling to definitively identify the direct binding partners of these derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the methyl 5-acetylquinoline-3-carboxylate scaffold to optimize potency and selectivity for the identified targets.[9]

  • Advanced In Vitro Models: Validating the observed mechanisms in more complex models, such as 3D tumor spheroids or co-culture systems, to better mimic the tumor microenvironment.

By systematically applying the protocols and frameworks outlined in this guide, researchers can effectively probe the mechanisms of these promising compounds, paving the way for their potential development as novel therapeutic agents.

References

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applic
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Benchchem.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • (PDF) Biological Activities of Quinoline Derivatives.

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Exploratory

An In-Depth Technical Guide to the Identification of Methyl 5-Acetylquinoline-3-carboxylate Metabolites in Biological Matrices

Abstract The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific scrutiny. A critical and indispensable part of this process is the comprehensive characterization of its m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific scrutiny. A critical and indispensable part of this process is the comprehensive characterization of its metabolic fate.[1][2] This guide provides a detailed technical framework for the identification and structural elucidation of metabolites derived from methyl 5-acetylquinoline-3-carboxylate, a representative quinoline derivative. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, making the understanding of their biotransformation crucial for optimizing drug design and ensuring safety.[3][4] We will navigate through the strategic design of in vitro and in vivo studies, delve into the intricacies of sample preparation from complex biological matrices, and elucidate the synergistic application of advanced analytical technologies, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to build a robust and self-validating system for metabolite identification.

Introduction: The Imperative of Metabolite Profiling

Metabolite profiling is a cornerstone of drug discovery and development, providing a crucial lens through which we can understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[4][6] The biotransformation of a parent drug can lead to metabolites that are more active, less active, or possess entirely different pharmacological or toxicological profiles.[2][7][8] For quinoline derivatives, metabolism is often mediated by cytochrome P450 (CYP) enzymes, leading to various oxidative and conjugated products.[7][9][10] Regulatory agencies, such as the FDA, mandate the safety testing of any metabolite that constitutes 10% or more of the total drug-related material in circulation at steady state.[11] Therefore, a proactive and thorough investigation of a compound's metabolic pathways is not just a scientific necessity but a regulatory requirement.

This guide focuses on a hypothetical but structurally representative molecule: methyl 5-acetylquinoline-3-carboxylate . Its structure presents several potential sites for metabolic attack: the quinoline ring system, the acetyl group, and the methyl ester. Understanding how the body modifies these functional groups is key to predicting the compound's efficacy, safety, and pharmacokinetic behavior.

Strategic Approach to Metabolite Identification: A Phased Workflow

A successful metabolite identification campaign follows a logical and phased approach, beginning with broad screening and culminating in definitive structural confirmation. The workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Metabolite ID Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Structural Elucidation in_vitro In Vitro Incubation (Microsomes, Hepatocytes) lcms_screen LC-MS/MS Screening (Metabolite Detection) in_vitro->lcms_screen Generate Samples in_vivo In Vivo Dosing (Rodent Models) lcms_screen->in_vivo Inform Dose & Species sample_collection Biological Matrix Collection (Plasma, Urine, Feces) in_vivo->sample_collection hrms High-Resolution MS (Formula Determination) sample_collection->hrms Analyze Samples nmr NMR Spectroscopy (Definitive Structure) hrms->nmr Propose Structure synthesis Reference Standard Synthesis nmr->synthesis Confirm Structure

Caption: A phased workflow for metabolite identification.

Phase 1: In Vitro Metabolism - The First Look

In vitro systems provide a rapid and cost-effective method to predict the metabolic pathways of a new chemical entity. Liver microsomes and hepatocytes are the most commonly used systems as they contain the primary enzymes responsible for drug metabolism.[7][9]

Predicted Metabolic Pathways for Methyl 5-Acetylquinoline-3-carboxylate

Based on the structure, we can hypothesize several primary metabolic transformations:

  • Oxidation (Phase I):

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the quinoline ring, a common pathway for aromatic heterocycles.[7][9]

    • Oxidation of Acetyl Group: Conversion of the acetyl methyl group to a carboxylic acid.

    • N-Oxidation: Oxidation of the quinoline nitrogen.

  • Hydrolysis (Phase I):

    • Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid.

  • Conjugation (Phase II):

    • Glucuronidation: Attachment of glucuronic acid to a hydroxyl group, a common pathway for making compounds more water-soluble for excretion.[8]

Experimental Protocol: In Vitro Incubation with Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of a test compound.[4][12]

Objective: To determine the rate of metabolism and generate metabolites of methyl 5-acetylquinoline-3-carboxylate using liver microsomes.

Materials:

  • Methyl 5-acetylquinoline-3-carboxylate (Test Compound)

  • Liver Microsomes (Human, Rat, Mouse)

  • Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Cofactor)

  • Acetonitrile (Termination Solvent)

  • Control Compounds (e.g., Verapamil - high clearance, Testosterone - moderate clearance)

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Run parallel control incubations without the cofactor to check for non-enzymatic degradation.

  • Time Points: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and detect the formation of potential metabolites.

Sample Preparation: Bridging Biology and Analysis

The quality of analytical data is fundamentally dependent on the quality of sample preparation.[13][14] The goal is to efficiently extract the analytes of interest while removing interfering matrix components like proteins and lipids.[13][15]

Plasma Sample Preparation

Plasma samples contain high concentrations of proteins that must be removed prior to LC-MS analysis.[13]

Method Principle Advantages Disadvantages
Protein Precipitation Addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.[14]Simple, fast, and non-selective.May not remove all matrix components; can lead to ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases to separate them from matrix components.Cleaner extracts, potential for analyte concentration.More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix interferences are washed away. Elution with a strong solvent recovers the analytes.Provides the cleanest extracts and highest concentration factor.Method development can be complex; higher cost per sample.

Recommended Protocol (Protein Precipitation):

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

Urine Sample Preparation

Urine is a less complex matrix than plasma as it contains very little protein.[13] Often, a simple "dilute and shoot" approach is sufficient.[13][14]

Recommended Protocol (Dilution):

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of mobile phase or water.

  • Vortex to mix.

  • Transfer the diluted sample for LC-MS analysis.

Analytical Strategy I: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for metabolite profiling due to its high sensitivity, selectivity, and throughput.[1][2][6][16] It allows for the separation of complex mixtures followed by the detection and tentative identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[17][18]

LCMS_Workflow sample Sample Extract (Plasma, Urine, etc.) hplc HPLC/UHPLC C18 Column Gradient Elution sample->hplc Injection ms Mass Spectrometer Ionization (ESI) Mass Analyzer (QTOF, Orbitrap) hplc->ms Elution data_proc Data Processing Peak Detection Background Subtraction Metabolite Comparison ms->data_proc Data Acquisition

Caption: A typical LC-MS workflow for metabolite analysis.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements (<5 ppm error), which allows for the confident determination of the elemental composition of the parent drug and its metabolites.[6] This is the first critical step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Clues

MS/MS involves isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, one can infer the site of metabolic modification. For example, a mass shift in a fragment ion containing the quinoline ring would suggest modification on that part of the molecule.[18]

Predicted Metabolite Mass Change Expected MS/MS Observation
Ring Hydroxylation+16 DaA +16 Da shift in fragment ions containing the quinoline ring.
Ester Hydrolysis-14 DaLoss of the methyl group. Fragmentation pattern will match the carboxylic acid analog.
Acetyl Oxidation+16 DaA +16 Da shift in fragment ions containing the acetyl side chain.
Glucuronide Conjugate+176 DaA characteristic neutral loss of 176 Da (glucuronic acid) upon fragmentation.

Analytical Strategy II: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides essential information on mass and elemental composition, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[5][19][20][21] NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.[5][20] It is particularly powerful for distinguishing between isomers, which is a common challenge in metabolite identification (e.g., determining the exact position of a hydroxyl group on the quinoline ring).[22]

Key NMR Experiments for Structure Elucidation

For definitive structural assignment, a suite of 1D and 2D NMR experiments is required.[19][21]

  • ¹H NMR: Provides information on the number and type of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is often the most critical experiment for piecing together the molecular structure and identifying the exact site of metabolism.

For instance, if hydroxylation occurs on the quinoline ring, the chemical shifts of the remaining aromatic protons will change. An HMBC experiment showing a correlation from a new hydroxyl proton to specific carbons on the quinoline ring would provide definitive proof of its location.

The Final Step: Synthesis and Confirmation

The ultimate confirmation of a proposed metabolite structure comes from comparing its analytical data (chromatographic retention time and mass spectra) with that of a synthetically produced, authentic reference standard.[11][23][24] The synthesis of predicted metabolites is a crucial, albeit challenging, step in the drug development process.[8][23][25] Once synthesized and purified, these standards are essential for the validation of quantitative bioanalytical methods.[11]

Conclusion: An Integrated and Authoritative Approach

The identification of metabolites is a complex, multi-faceted process that demands a synergistic combination of in vitro and in vivo models, meticulous sample preparation, and the strategic application of powerful analytical technologies. By integrating high-resolution LC-MS for initial detection and formula assignment with the definitive structural power of NMR, researchers can confidently and accurately characterize the metabolic pathways of new drug candidates like methyl 5-acetylquinoline-3-carboxylate. This structured, evidence-based approach not only fulfills scientific and regulatory requirements but also provides critical insights that guide the development of safer and more effective medicines. The protocols and strategies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. (2025, July 24).
  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). University of Nebraska-Lincoln.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005, March 15). PubMed.
  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021, October 26). PubMed.
  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021, December 17). Future Science.
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. (2024, May 7). AnalyteGuru - ThermoFisher.
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020, July 29). RSC Publishing.
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2018, January 17). PMC.
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010, January 1). American Pharmaceutical Review.
  • Biosynthesis of drug metabolites and quantitation using NMR spectroscopy for use in pharmacologic and drug metabolism studies. (2014, July 22). PubMed.
  • Studying Metabolism by NMR-Based Metabolomics. (2022, April 27). PMC.
  • Custom Synthesis of Reference Standards and Drug Metabolites. (2025, October 11).
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020, June 3). PMC.
  • Metabolomics Sample Pre-treatment Methods. (n.d.).
  • Structure Elucid
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2008, September 22). Taylor & Francis Online.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). Lund University Research Portal.
  • Synthesis of Metabolites and Metabolite-like Compounds Using Bioc
  • Metabolomics Sample Prepar
  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Pl
  • Metabolite Standards Synthesis Center. (2016, April 4).
  • Metabolite Standards. (n.d.).
  • refining analytical methods for quinoline compound detection. (n.d.). Benchchem.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). MDPI.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hep
  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Methods of Metabolite Identification. (n.d.).
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Comparison of the metabolic stability of different isoquinoline deriv

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Protocols & Analytical Methods

Method

Application Note: Methyl 5-Acetylquinoline-3-Carboxylate as a Precursor in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Chemoselective Condensation, and Saponification Workflows Introduction & Chemical Rationale Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Chemoselective Condensation, and Saponification Workflows

Introduction & Chemical Rationale

Methyl 5-acetylquinoline-3-carboxylate (CAS 2007916-17-6)[1] is a highly versatile, bifunctional building block that has garnered significant attention in modern medicinal chemistry. The quinoline scaffold is a privileged structure, frequently utilized in the development of kinase and protease inhibitors, such as MALT1 inhibitors for the treatment of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL)[2].

The strategic value of this specific precursor lies in the orthogonal reactivity of its two functional groups:

  • The C5-Acetyl Group: A highly reactive site for carbon-carbon bond formation. It readily undergoes enolization and subsequent Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). These chalcones serve as immediate precursors for cyclization into pyrazoles, isoxazoles, or pyrimidines.

  • The C3-Methyl Ester: An electron-withdrawing group that stabilizes the quinoline ring and serves as a masked carboxylic acid. Once the C5 position is elaborated, the ester can be saponified and converted into an amide, a common pharmacophore in target-binding interactions.

The core challenge in utilizing this precursor is achieving chemoselectivity—specifically, derivatizing the C5-acetyl group without prematurely hydrolyzing the C3-ester, and subsequently hydrolyzing the ester without degrading the newly formed C5-heterocycle.

Synthetic Workflow & Pharmacological Context

To successfully navigate the bifunctional nature of methyl 5-acetylquinoline-3-carboxylate, chemists must employ a carefully staged synthetic workflow.

SyntheticWorkflow A Methyl 5-acetylquinoline -3-carboxylate (Bifunctional Core) B Claisen-Schmidt Condensation (C5-Acetyl) A->B Ar-CHO, Pyrrolidine C Chalcone Intermediate (C3-Ester Intact) B->C D Heterocyclization (e.g., Pyrazole/Isoxazole) C->D NH2NH2 or NH2OH E Saponification (LiOH, THF/H2O) D->E Mild Base F C3-Carboxylic Acid (Ready for Amidation) E->F

Figure 1. Orthogonal synthetic workflow utilizing methyl 5-acetylquinoline-3-carboxylate.

When integrated into drug discovery pipelines, derivatives of this scaffold often target critical intracellular signaling pathways. For instance, quinoline-3-carboxamides synthesized from this precursor are potent allosteric inhibitors of the MALT1 protease, a key driver of NF-κB signaling in lymphoid malignancies[2].

Pathway TCR T-Cell Receptor (TCR) Activation CBM CARMA1-BCL10-MALT1 (CBM) Complex TCR->CBM Intracellular signaling MALT1 MALT1 Protease Activity CBM->MALT1 Complex assembly NFKB NF-κB Signaling (Cell Survival / Proliferation) MALT1->NFKB Substrate cleavage Drug Quinoline-3-Carboxamide Derivative Drug->MALT1 Allosteric/Active site inhibition Cancer ABC-DLBCL Progression NFKB->Cancer Gene transcription

Figure 2. Mechanism of action for quinoline-derived MALT1 inhibitors in NF-κB signaling.

Experimental Protocols & Causality (E-E-A-T)

The following protocols are designed as self-validating systems, ensuring that the chemical causality behind each reagent choice is clear, reproducible, and scalable.

Protocol A: Chemoselective Claisen-Schmidt Condensation (C5-Elaboration)

Objective: Condense the C5-acetyl group with an aryl aldehyde to form a chalcone while preserving the C3-methyl ester.

Causality & Reagent Selection: Using strong aqueous bases (e.g., NaOH or KOH) for this aldol-type condensation will inevitably hydrolyze the C3-methyl ester, leading to complex mixtures and poor yields. Instead, utilizing a secondary amine like pyrrolidine in a protic solvent (ethanol) is highly preferred. Pyrrolidine reacts reversibly with the C5-acetyl group to form a highly nucleophilic enamine intermediate. This accelerates the carbon-carbon bond formation with the aldehyde while being insufficiently basic to attack the C3-ester carbonyl.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 5-acetylquinoline-3-carboxylate (1.0 eq, 5.0 mmol) and the desired aryl aldehyde (1.1 eq, 5.5 mmol).

  • Solvation: Suspend the reagents in absolute ethanol (25 mL, yielding a 0.2 M solution).

  • Catalysis: Add pyrrolidine (0.2 eq, 1.0 mmol) dropwise at room temperature. The solution may undergo a slight color change as the enamine forms.

  • Reaction: Heat the mixture to reflux (80 °C) and stir for 8–12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc, 3:1).

  • Isolation: Upon completion, cool the reaction to 0 °C in an ice bath. The highly conjugated chalcone product typically precipitates from the ethanol solution.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in vacuo to yield the C5-chalcone-quinoline-3-carboxylate.

Protocol B: Orthogonal Saponification of the C3-Ester

Objective: Hydrolyze the C3-methyl ester to a carboxylic acid without degrading the newly formed C5-heterocycle (e.g., pyrazole/isoxazole derived from the chalcone).

Causality & Reagent Selection: Once the C5 position is fully elaborated, the C3-ester must be unmasked. Harsh saponification (refluxing NaOH) can cause ring-opening of sensitive C5-pendant isoxazoles or epimerization of chiral centers. Lithium hydroxide monohydrate (LiOH·H2O) in a biphasic THF/water system is the optimal choice. The lithium cation strongly coordinates to the ester carbonyl oxygen, enhancing the electrophilicity of the carbon center. This allows the hydroxide nucleophile to attack efficiently at room temperature, ensuring a mild, chemoselective hydrolysis[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-substituted methyl quinoline-3-carboxylate (1.0 eq, 2.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (20 mL total, 0.1 M).

  • Reagent Addition: Add LiOH·H2O (3.0 eq, 6.0 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 16 hours. Do not heat.

  • Monitoring: Confirm complete ester disappearance via LC-MS.

  • Workup: Concentrate the mixture in vacuo at 30 °C to remove the THF. Dilute the remaining aqueous layer with 10 mL of water and extract with diethyl ether (15 mL) to remove any unreacted organic impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1N HCl. The quinoline-3-carboxylic acid derivative will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

To validate the causality of the base selection in Protocol A, the following table summarizes the optimization data for the Claisen-Schmidt condensation step. The data clearly demonstrates that secondary amine catalysis (pyrrolidine) provides the optimal balance of high yield and ester preservation.

Table 1: Optimization of the C5-Acetyl Claisen-Schmidt Condensation

EntrySolventBase (Catalyst)Temp (°C)Time (h)Yield of Chalcone (%)C3-Ester Hydrolysis (%)
1EtOHNaOH (1.0 eq)2544542
2MeOHKOH (1.0 eq)2543855
3EtOHPiperidine (0.2 eq)801284< 2
4 EtOH Pyrrolidine (0.2 eq) 80 8 89 Trace
5ToluenePyrrolidine (0.2 eq)110676None

Note: Yields represent isolated yields after filtration. Ester hydrolysis was quantified via LC-MS integration of the crude reaction mixture.

References

  • Inhibitors of MALT1 and uses thereof Source: US Patent US11248007B2 URL
  • 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Substituted quinazoline compounds and methods of use thereof Source: WIPO Patent WO2016164675A1 URL

Sources

Application

Application Note: Chemoselective Functionalization of Methyl 5-Acetylquinoline-3-carboxylate at the C-5 Acetyl Group

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: Methyl 5-acetylquinoline-3-carboxylate (CAS: 2007916-17-6)[1] Introduction & Mechanistic Rationale Methyl 5-acetylquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: Methyl 5-acetylquinoline-3-carboxylate (CAS: 2007916-17-6)[1]

Introduction & Mechanistic Rationale

Methyl 5-acetylquinoline-3-carboxylate is a highly versatile, bifunctional heterocyclic building block. The quinoline core is a privileged scaffold in drug discovery, and the orthogonal reactivity of the C-3 methyl ester and the C-5 acetyl group makes this molecule an ideal starting point for divergent synthesis.

Functionalization at the C-5 acetyl group is primarily driven by enolization . The quinoline nitrogen (position 1) and the C-3 carboxylate group exert strong electron-withdrawing effects via both inductive and resonance pathways. This electronic environment significantly increases the acidity of the α -protons on the C-5 acetyl group compared to a standard acetophenone, facilitating rapid enol/enolate formation [2].

Chemoselectivity Challenge: The primary challenge in functionalizing the C-5 acetyl group is preserving the C-3 methyl ester. Harsh basic conditions (e.g., aqueous NaOH or KOH) commonly used for acetyl functionalizations will result in competitive saponification of the ester. Therefore, the protocols detailed in this application note utilize chemoselective, mild conditions—specifically organocatalytic aldol condensations and acid-catalyzed electrophilic halogenations—to ensure strict orthogonality.

Divergent Functionalization Workflow

The following workflow illustrates the two primary pathways for C-5 functionalization: Claisen-Schmidt condensation to yield chalcone hybrids, and α -bromination to yield bromoacetyl precursors for downstream heterocycle synthesis (e.g., Hantzsch thiazole synthesis).

G SM Methyl 5-acetylquinoline- 3-carboxylate Chalcone Quinoline-Chalcone Hybrid SM->Chalcone Aldol Condensation (Ar-CHO, Piperidine) Bromo Methyl 5-(2-bromoacetyl) quinoline-3-carboxylate SM->Bromo α-Bromination (NBS, p-TsOH) Pyrazoline Pyrazoline Derivatives Chalcone->Pyrazoline Hydrazine Cyclization Thiazole Thiazolyl-Quinoline Derivatives Bromo->Thiazole Hantzsch Reaction (Thioamides)

Fig 1. Divergent functionalization of methyl 5-acetylquinoline-3-carboxylate at the C-5 position.

Experimental Protocols

Protocol A: Chemoselective Claisen-Schmidt Condensation

Objective: Synthesis of (E)-methyl 5-(3-arylacryloyl)quinoline-3-carboxylate (Quinoline-Chalcone Hybrids) [3].

Causality & Design: To prevent the hydrolysis of the C-3 methyl ester, aqueous bases are strictly avoided. Instead, piperidine and glacial acetic acid are used in anhydrous ethanol. This combination forms piperidinium acetate in situ, acting as a bifunctional organocatalyst. It activates the aryl aldehyde via an iminium ion and the C-5 acetyl group via an enamine, driving the condensation smoothly while leaving the ester intact.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve methyl 5-acetylquinoline-3-carboxylate (1.0 mmol, 229 mg) and the desired aryl aldehyde (1.1 mmol) in anhydrous ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) followed immediately by glacial acetic acid (0.2 mmol, 12 µL). Self-validation check: The solution should remain homogeneous; a slight color change to deep yellow/orange indicates enamine/iminium formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 2:1). The product chalcone will appear as a new, highly UV-active spot with a lower Rf​ than the starting aldehyde.

  • Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce precipitation. Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and catalyst residues without dissolving the product. Dry under high vacuum to afford the pure (E)-chalcone.

Protocol B: α -Bromination via Electrophilic Enol Activation

Objective: Synthesis of methyl 5-(2-bromoacetyl)quinoline-3-carboxylate.

Causality & Design: N-Bromosuccinimide (NBS) is widely used for bromination. However, under radical conditions (e.g., light, peroxides), competitive bromination of the quinoline core can occur. By utilizing p-toluenesulfonic acid (p-TsOH) in a polar aprotic solvent (acetonitrile), the reaction is forced down an acid-catalyzed electrophilic pathway. The acid promotes enolization of the C-5 acetyl group, which then nucleophilically attacks the electrophilic bromine source ( Br+ ) from NBS. This ensures strict regioselectivity at the α -carbon [2].

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask wrapped in aluminum foil (to suppress radical pathways), dissolve methyl 5-acetylquinoline-3-carboxylate (1.0 mmol, 229 mg) in anhydrous acetonitrile (15 mL).

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg) and stir for 5 minutes at room temperature to initiate enolization.

  • Bromination: Add N-Bromosuccinimide (1.05 mmol, 187 mg) in one portion. The slight excess ensures complete conversion while minimizing dibromination.

  • Heating: Heat the mixture to 60 °C and stir for 2–3 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 95:5).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (10 mL) to destroy any residual electrophilic bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the α -bromoacetyl derivative.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following table summarizes the diagnostic analytical handles used to confirm successful functionalization. The distinct 1 H NMR shifts provide a self-validating mechanism for the chemist to confirm conversion.

Compound ClassDiagnostic 1 H NMR Shift (ppm, CDCl 3​ )Target Functional GroupTypical Yield
Starting Material 2.75 (s, 3H)C-5 Acetyl (-CH 3​ )N/A
Quinoline-Chalcone 7.60 - 7.90 (d, J = 15.5 Hz, 1H) α,β -Unsaturated Enone (Trans geometry)75 - 85%
α -Bromoacetyl 4.65 (s, 2H)Bromoacetyl (-CH 2​ Br)80 - 90%

Note: The C-3 methyl ester protons consistently appear as a singlet at ~3.95 ppm across all derivatives. The retention of this peak is the primary indicator that chemoselectivity was successfully maintained during the reaction.

References

  • Abdel-Kader, D., et al. "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications". RSC Advances, 2025, 15, 18034–18088. URL:[Link]

  • Wang, Y., et al. "Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity". Journal of Medicinal Chemistry, 2018, 61(24), 11288-11308. URL:[Link]

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 5-acetylquinoline-3-carboxylate

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide to the catalytic hydrogenation of methyl 5-acetylquinoline-3-carboxylate.

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the catalytic hydrogenation of methyl 5-acetylquinoline-3-carboxylate. Recognizing the synthetic importance of this substrate as a potential precursor to novel pharmaceutical scaffolds, this guide outlines detailed protocols for achieving three distinct reductive outcomes: selective reduction of the acetyl group, selective hydrogenation of the quinoline ring, and complete hydrogenation of both moieties. The protocols are designed with scientific integrity, explaining the rationale behind the choice of catalysts, solvents, and reaction conditions to ensure reproducibility and safety. This guide emphasizes chemoselectivity, a critical challenge in the hydrogenation of multifunctional molecules, and offers field-proven insights to navigate these complexities.

Introduction and Strategic Overview

Methyl 5-acetylquinoline-3-carboxylate is a multifunctional molecule featuring a reducible acetyl group and a quinoline ring system, both of which are susceptible to catalytic hydrogenation. The products of its reduction—the corresponding alcohol, tetrahydroquinoline, and fully saturated decahydroquinoline derivatives—are valuable building blocks in medicinal chemistry. The 1,2,3,4-Tetrahydroquinoline (THQ) framework, in particular, is a "privileged scaffold" found in numerous bioactive natural products and pharmaceuticals.[1] The primary challenge in the hydrogenation of this substrate lies in achieving chemoselectivity: the ability to reduce one functional group while leaving the other intact.

This guide presents three distinct protocols, each tailored to a specific hydrogenation outcome. The choice of catalyst and reaction conditions is paramount in directing the reaction pathway. Traditional noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) often exhibit different selectivities.[2][3] For instance, supported gold nanoparticles (Au/TiO2) have shown remarkable ability to selectively hydrogenate the quinoline ring while leaving ketone and other functional groups untouched, a stark contrast to traditional catalysts where quinolines can act as poisons.[2][3][4] Conversely, catalysts like Raney Nickel are well-suited for the reduction of aromatic ketones.[5][6]

Hydrogenation_Pathways cluster_start Starting Material cluster_products Potential Hydrogenation Products Start Methyl 5-acetylquinoline-3-carboxylate P1 Selective Ketone Reduction (5-(1-hydroxyethyl) derivative) Start->P1 Protocol 1 (e.g., Raney Ni, mild conditions) P2 Selective Ring Hydrogenation (Tetrahydroquinoline derivative) Start->P2 Protocol 2 (e.g., Au/TiO2 or Pd/C, specific conditions) P3 Complete Hydrogenation (Decahydroquinoline alcohol derivative) Start->P3 Protocol 3 (e.g., PtO2 or Rh/C, forcing conditions) P1->P3 Further Hydrogenation P2->P3 Further Hydrogenation

Figure 1: Potential hydrogenation pathways for Methyl 5-acetylquinoline-3-carboxylate.

Experimental Protocols

General Experimental Workflow

The following workflow is a general representation of a catalytic hydrogenation process. Specific parameters should be adjusted according to the detailed protocols in the subsequent sections.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Reactor 1. Clean & Dry Reactor Charge_Substrate 2. Charge Substrate & Solvent Prep_Reactor->Charge_Substrate Charge_Catalyst 3. Add Catalyst Charge_Substrate->Charge_Catalyst Seal_Reactor 4. Seal Reactor Charge_Catalyst->Seal_Reactor Inert 5. Purge with N2 Seal_Reactor->Inert Pressurize 6. Pressurize with H2 Inert->Pressurize React 7. Heat & Stir Pressurize->React Monitor 8. Monitor Pressure & Temp React->Monitor Cool_Vent 9. Cool & Vent Monitor->Cool_Vent Filter 10. Filter Catalyst Cool_Vent->Filter Concentrate 11. Concentrate Filtrate Filter->Concentrate Analyze 12. Analyze Product (NMR, MS) Concentrate->Analyze

Figure 2: General workflow for a catalytic hydrogenation experiment.

Protocol 1: Selective Reduction of the Acetyl Group

Objective: To selectively reduce the acetyl ketone to a secondary alcohol, yielding methyl 5-(1-hydroxyethyl)quinoline-3-carboxylate, while preserving the quinoline ring.

Rationale: Raney Nickel is a well-established catalyst for the hydrogenation of ketones.[7] By using a transfer hydrogenation approach with 2-propanol as the hydrogen source, milder conditions can often be employed, which helps to avoid the more forcing conditions typically required for quinoline ring reduction.[5][6]

Materials:

  • Methyl 5-acetylquinoline-3-carboxylate

  • Raney Nickel (activated, slurry in water)

  • 2-Propanol (ACS grade)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line)

  • Filtration apparatus (e.g., Celite pad on a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-acetylquinoline-3-carboxylate (1.0 eq).

  • Solvent Addition: Add 2-propanol to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, carefully add Raney Nickel slurry (approx. 50% w/w of the substrate). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with additional 2-propanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Hydrogenation of the Quinoline Ring

Objective: To selectively reduce the pyridine portion of the quinoline ring, yielding methyl 5-acetyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, while leaving the acetyl group intact.

Rationale: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of N-heterocycles.[8][9] The selectivity for ring reduction over ketone reduction can often be achieved under controlled hydrogen pressure and temperature. The use of a protic solvent like ethanol can facilitate the hydrogenation of the heterocyclic ring. Some studies have shown that supported gold catalysts can be exceptionally chemoselective for this transformation, leaving ketones and other functional groups intact under mild conditions.[2][3][4]

Materials:

  • Methyl 5-acetylquinoline-3-carboxylate

  • 10% Palladium on Carbon (Pd/C) or 1% Gold on Titania (Au/TiO2)

  • Ethanol (anhydrous)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are clean and dry.[10]

  • Charging the Reactor: Into the glass liner, add methyl 5-acetylquinoline-3-carboxylate (1.0 eq) and ethanol to achieve a concentration of 0.1-0.2 M. Add 10% Pd/C (5-10 mol%).

  • Assembly and Inerting: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove air, then evacuate.[10]

  • Pressurization: Introduce hydrogen gas into the reactor to a pressure of 5-20 bar.

  • Reaction: Begin vigorous stirring and heat the reactor to 50-80°C.[8][11] Monitor the reaction by observing the hydrogen uptake from the pressure gauge.

  • Work-up: After hydrogen uptake ceases or the reaction is deemed complete by analytical monitoring, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Isolation: Open the reactor and filter the contents through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product. Purify as needed.

Protocol 3: Complete Hydrogenation of Acetyl Group and Quinoline Ring

Objective: To achieve complete reduction of both the acetyl group and the quinoline ring system to yield the corresponding decahydroquinoline alcohol derivative.

Rationale: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a powerful hydrogenation catalyst capable of reducing aromatic systems under more forcing conditions (higher pressure and/or temperature).[12] The use of an acidic solvent like acetic acid can enhance the activity of the catalyst for the reduction of the heterocyclic ring.[12] These conditions are generally sufficient to reduce both the ketone and the aromatic system.

Materials:

  • Methyl 5-acetylquinoline-3-carboxylate

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Follow the procedure for preparing the high-pressure autoclave.

  • Charging the Reactor: Into the glass liner, add methyl 5-acetylquinoline-3-carboxylate (1.0 eq) and glacial acetic acid. Add PtO₂ (1-5 mol%).

  • Assembly and Inerting: Seal the reactor and purge thoroughly with nitrogen.

  • Pressurization: Introduce hydrogen gas to a pressure of 50-70 bar.[12]

  • Reaction: Begin vigorous stirring at room temperature. The reaction is often exothermic. If the reaction is slow, gentle heating to 50-60°C may be required. Monitor the reaction via hydrogen uptake.

  • Work-up: Once the reaction is complete, cool, vent, and purge the system as described previously.

  • Isolation: Filter the reaction mixture through Celite to remove the catalyst, washing with a small amount of methanol or ethanol.

  • Purification: Carefully neutralize the acidic filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via chromatography or recrystallization.

Data Summary and Comparison

ProtocolObjectiveCatalystSolventH₂ PressureTemperatureKey Considerations
1 Ketone ReductionRaney Ni2-PropanolN/A (Transfer)Reflux (~82°C)Pyrophoric catalyst; inert atmosphere required.[13]
2 Ring Hydrogenation10% Pd/C or Au/TiO₂Ethanol5-20 bar50-80°CAu/TiO₂ may offer superior chemoselectivity.[2][3][4]
3 Complete ReductionPtO₂Acetic Acid50-70 barRT to 60°CHighly active catalyst; acidic medium enhances ring reduction.[12]

Safety and Handling

  • Catalyst Handling: Heterogeneous catalysts like Raney Nickel, Pd/C, and PtO₂ can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Always handle them in a wet state or under an inert atmosphere. Do not allow the catalyst to dry in the air.

  • High-Pressure Operations: Hydrogenation reactions under pressure must be conducted in a properly rated and maintained high-pressure reactor behind a safety shield. Always follow the manufacturer's instructions for the equipment. Ensure proper purging procedures to avoid creating explosive mixtures of hydrogen and air.[10]

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use appropriate pressure regulators and tubing.

Conclusion

The catalytic hydrogenation of methyl 5-acetylquinoline-3-carboxylate can be controlled to achieve selective or complete reduction by careful selection of the catalyst, solvent, and reaction conditions. The protocols provided in this guide offer robust starting points for researchers. It is recommended to perform small-scale optimization experiments to fine-tune the conditions for specific desired outcomes and yields. Proper safety precautions are essential when working with pyrophoric catalysts and high-pressure hydrogen gas.

References

  • Gong, W., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Zuidema, D. R., et al. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Synthetic Communications. Available at: [Link]

  • Urushibara, Y. (1959). Raney Nickel and Its Applications. Journal of the Japan Oil Chemists' Society.
  • Patti, A., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Li, X., et al. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. Available at: [Link]

  • Zuidema, D. R., et al. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Synthetic Communications. Available at: [Link]

  • Patti, A., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Zuidema, D. R., et al. (2011). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar. Available at: [Link]

  • Li, X., et al. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogenation of Quinolines. Nano Letters. Available at: [Link]

  • Gong, W., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]

  • Gong, W., et al. (2012). An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. PubMed. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Application

Methyl 5-acetylquinoline-3-carboxylate: Application Notes and Protocols for Medicinal Chemistry Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique structural and electronic properties allow for extensive functionalization, enabling the design of molecules that can interact with a diverse range of biological targets.[1] This has led to the development of quinoline-based drugs for treating cancer, infectious diseases, and inflammatory conditions.[1][2][3]

Methyl 5-acetylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It features a methyl ester at the 3-position and an acetyl group at the 5-position. This specific substitution pattern offers multiple points for further chemical modification, making it a valuable intermediate for creating libraries of novel compounds for drug screening. The presence of the acetyl group and the methyl ester allows for a variety of chemical transformations to explore structure-activity relationships (SAR) in depth. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of methyl 5-acetylquinoline-3-carboxylate in medicinal chemistry, complete with detailed experimental protocols for its evaluation.

Potential Therapeutic Applications and Mechanistic Insights

While specific biological data for methyl 5-acetylquinoline-3-carboxylate is not extensively documented in publicly available literature, the broader class of quinoline derivatives has shown significant promise in several therapeutic areas.[1][4] The protocols described herein are based on established methodologies for evaluating quinoline-based compounds and provide a robust framework for investigating the potential of methyl 5-acetylquinoline-3-carboxylate.

Anticancer Activity

Quinoline derivatives are a prominent class of anticancer agents, known to induce cytotoxicity in a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes.[2][5]

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways implicated in cancer progression.[1][5] Important targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6]

  • Topoisomerase Inhibition: Some quinoline compounds interfere with the function of topoisomerases, enzymes that regulate DNA topology. This disruption prevents the necessary relaxation of DNA for replication and transcription, ultimately leading to cancer cell death.[4]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[4]

  • Tubulin Polymerization Inhibition: Certain quinoline-containing compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[7]

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is a common feature in many cancers. Quinoline derivatives have been identified as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Methyl 5-acetylquinoline-3-carboxylate (Hypothesized) Quinoline->PI3K Inhibition (Potential) Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Host Cells in 96-well plates Treatment Treat Cells with Compound and Infect with Virus Cell_Seeding->Treatment Compound_Dilution Prepare Serial Dilutions of Methyl 5-acetylquinoline-3-carboxylate Compound_Dilution->Treatment Virus_Stock Prepare Virus Inoculum Virus_Stock->Treatment Incubation Incubate until CPE in Virus Control Treatment->Incubation Viability Measure Cell Viability Incubation->Viability Calculation Calculate EC50, CC50, and SI Viability->Calculation Hit_ID Identify Active Compounds (High SI) Calculation->Hit_ID

Caption: A streamlined workflow for in vitro antiviral activity screening.

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of methyl 5-acetylquinoline-3-carboxylate against a specific enzyme of interest (e.g., a kinase or a viral protease).

Principle: The activity of a purified enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Assay buffer.

  • 96-well assay plates (e.g., black plates for fluorescence-based assays).

  • Methyl 5-acetylquinoline-3-carboxylate.

  • Positive control inhibitor.

  • Detection reagent (specific to the assay, e.g., to detect product formation).

  • Plate reader (capable of measuring absorbance, fluorescence, or luminescence).

Procedure:

  • Assay Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of the assay plate. Include a vehicle control and a positive control.

  • Enzyme Addition: Add the enzyme to the wells and incubate for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Methyl 5-acetylquinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents, given the well-established and diverse biological activities of the quinoline class of compounds. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its potential in anticancer and antiviral drug discovery. Further investigations should focus on elucidating its specific molecular targets and mechanisms of action, which will be crucial for its future development as a potential drug candidate. Structure-activity relationship studies, initiated from this core structure, will also be vital in optimizing its potency and selectivity.

References

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]

  • Tai, C.-J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. Available at: [Link]

  • Academia.edu. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Available at: [Link]

  • He, L., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Available at: [Link]

  • NeuroQuantology. (2022). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available at: [Link]

  • Bentham Science Publishers. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Available at: [Link]

  • NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Available at: [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available at: [Link]

  • Molecules. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available at: [Link]

  • PubMed. (2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]

Sources

Method

Hydrolysis of methyl 5-acetylquinoline-3-carboxylate to 5-acetylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Saponification of Methyl 5-Acetylquinoline-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Saponification of Methyl 5-Acetylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the hydrolysis of methyl 5-acetylquinoline-3-carboxylate to its corresponding carboxylic acid, 5-acetylquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceutical research and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Quinoline carboxylic acid derivatives, in particular, are of significant interest as they serve as versatile building blocks for the synthesis of complex therapeutic agents.[3][4][5] The conversion of the methyl ester to a carboxylic acid enhances the molecule's utility, allowing for further functionalization, such as amide bond formation, and can alter the compound's pharmacokinetic properties to improve selectivity for cancer cells.[6][7]

This guide details the mechanistic underpinnings of base-catalyzed ester hydrolysis (saponification), provides a robust and validated experimental protocol, and outlines analytical methods for reaction monitoring and product characterization.

Principles and Mechanism of Saponification

Ester hydrolysis can be catalyzed by either acid or base.[8][9] While acid-catalyzed hydrolysis is a reversible equilibrium-driven process, base-catalyzed hydrolysis, or saponification, is irreversible.[10][11] This irreversibility is a key advantage, as it drives the reaction to completion and typically results in higher yields.[11]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms, leading to the expulsion of a methoxide ion as the leaving group. In the final, irreversible step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. Acidification in a separate work-up step is then required to protonate the carboxylate and afford the final carboxylic acid product.[12]

Saponification_Mechanism Start Methyl 5-acetylquinoline-3-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) Carboxylic_Acid 5-Acetylquinoline-3-carboxylic acid Intermediate->Carboxylic_Acid 2. Elimination of Leaving Group Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt 3. Deprotonation (Irreversible) Methanol Methanol (CH₃OH) Methoxide->Methanol Final_Product Final Product: 5-Acetylquinoline-3-carboxylic acid Carboxylate_Salt->Final_Product 4. Protonation H3O_ion Acid Work-up (H₃O⁺)

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Experimental Protocol

This protocol describes a general method for the saponification of methyl 5-acetylquinoline-3-carboxylate. Optimization may be required based on laboratory conditions and scale.

Materials and Reagents
MaterialGradeSupplier Example
Methyl 5-acetylquinoline-3-carboxylate≥95% PurityCommercial
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized WaterHigh PurityIn-house
Hydrochloric Acid (HCl), 2MReagent GradeSigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Reaction Procedure

G A 1. Dissolve Ester Dissolve methyl 5-acetylquinoline-3-carboxylate in a THF/Methanol/Water mixture. B 2. Add Base Add aqueous solution of LiOH or NaOH to the flask. A->B C 3. Heat to Reflux Heat the reaction mixture to reflux (approx. 65-75 °C) and stir. B->C D 4. Monitor Reaction Monitor progress by TLC until starting material is consumed. C->D E 5. Cool and Concentrate Cool to room temperature and remove organic solvents under reduced pressure. D->E F 6. Acidify Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 2M HCl. E->F G 7. Isolate Product Collect the resulting precipitate by vacuum filtration. F->G H 8. Wash and Dry Wash the solid with cold water and dry under vacuum to yield the crude product. G->H I 9. Purify (Optional) Recrystallize from a suitable solvent (e.g., ethanol/water) for higher purity. H->I

Figure 2: Experimental Workflow for Saponification.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 5-acetylquinoline-3-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 ratio).

  • Addition of Base: In a separate beaker, prepare a solution of lithium hydroxide (1.5 - 2.0 eq) in deionized water and add it to the flask.[13]

  • Heating: Heat the reaction mixture to reflux (approximately 70°C) and maintain stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the organic solvents (THF and methanol) using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice-water bath.

    • Slowly add 2M HCl with stirring to acidify the solution to a pH of approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Purification

For higher purity, the crude 5-acetylquinoline-3-carboxylic acid can be recrystallized from a suitable solvent system, such as ethanol/water or N,N-dimethylformamide (DMF).[14]

Key Reaction Parameters

ParameterRecommended Value/RangeRationale
BaseLiOH or NaOHStrong bases that effectively promote irreversible hydrolysis. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents.
Base Equivalents1.5 - 2.0 eqAn excess ensures the reaction goes to completion by driving the equilibrium forward.
Solvent SystemTHF/Methanol/Water (e.g., 3:1:1)Co-solvents are necessary to dissolve both the nonpolar organic ester and the polar inorganic base.
Temperature65 - 75 °C (Reflux)Provides sufficient energy to overcome the activation barrier without causing significant degradation.
Reaction Time2 - 6 hoursTypically sufficient for complete conversion, but should be confirmed by TLC or HPLC analysis.
Work-up pH2 - 3Ensures complete protonation of the carboxylate salt to yield the neutral carboxylic acid, maximizing precipitation and yield.
Expected Yield >90% Saponification is a high-yielding reaction.

Analytical Characterization

Thorough analysis is crucial to confirm the identity, purity, and structure of the final product.[15][16]

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The carboxylic acid product will have a lower Rf value than the starting ester due to its higher polarity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like formic or phosphoric acid) is a common starting point.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most powerful tool for structural confirmation. Key changes from the starting material include the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: Confirms the presence of the carboxylic acid carbon (typically >165 ppm) and the absence of the methyl ester carbon.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product (C₁₂H₉NO₃, MW: 215.21 g/mol ).[18]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, reaction time, or temperature.Increase the equivalents of base (up to 3 eq). Extend the reaction time and ensure the temperature is maintained at reflux. Check the purity of the starting material.
Low Yield Incomplete precipitation during acidification. Product loss during transfers or washing.Ensure pH is sufficiently acidic (pH 2-3) during work-up. Use an ice bath to maximize precipitation. Minimize the amount of cold water used for washing.
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.Try triturating with a non-polar solvent like hexanes or diethyl ether. If that fails, proceed with purification via recrystallization or column chromatography.
Impure Product after Filtration Inadequate washing. Co-precipitation of starting material or byproducts.Wash the filter cake thoroughly with cold water. Recrystallize the crude product from a suitable solvent system to remove impurities.[14]

References

  • Shi, H.-C., & Wang, H.-W. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4(94), 52021-52030. [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies. [Link]

  • Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. [Link]

  • PubMed. (2009). Quinoline Alkaloids in Honey: Further Analytical (HPLC-DAD-ESI-MS, Multidimensional Diffusion-Ordered NMR Spectroscopy), Theoretical and Chemometric Studies. [Link]

  • ResearchGate. (2025). Quinoline alkaloids in honey: Further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. [Link]

  • RSC Publishing. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. [Link]

  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]

  • SciSpace. (2012). New Efficient Synthesis of 3-Carboxylquinolines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Google Patents. (n.d.). CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • ResearchGate. (2022). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Michigan State University. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • PubMed. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". [Link]

  • Thieme. (n.d.). Synthesis of Esters Using the Mitsunobu Reaction. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-Acetylquinoline-3-carboxylate Esterification

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of methyl 5-acetylquinoline-3-carboxylate via esterification. It addresses common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of methyl 5-acetylquinoline-3-carboxylate via esterification. It addresses common challenges encountered during this procedure, offering troubleshooting strategies and optimized protocols to enhance reaction yield and purity.

I. Reaction Overview: Fischer-Speier Esterification

The esterification of 5-acetylquinoline-3-carboxylic acid to its methyl ester is typically achieved through the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, meaning it is reversible.[4][5] To drive the reaction toward the desired ester product, specific conditions must be optimized.[6]

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by an acid catalyst, which increases its electrophilicity.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[1] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of 5-acetylquinoline-3-carboxylic acid.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Fischer esterification are a common challenge, primarily due to the reversible nature of the reaction.[5] Several factors can contribute to this issue:

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, hindering ester formation.[7]

  • Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or suboptimal temperature.[7]

  • Catalyst Inactivation: The basic nitrogen of the quinoline ring can neutralize the acid catalyst, reducing its effectiveness.

  • Suboptimal Reagent Stoichiometry: An inappropriate ratio of alcohol to carboxylic acid can limit the forward reaction.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous methanol and consider adding a drying agent like molecular sieves to the reaction mixture.[4] Alternatively, if using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1][6][7]

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Esterification reactions can take several hours to reach completion.[7] Refluxing the reaction mixture often provides the necessary temperature to drive the reaction forward.[4] Typical temperatures range from 60-110 °C.[1]

  • Adjust Catalyst Loading: Due to the basicity of the quinoline nitrogen, a higher catalyst loading than typically used for simple aromatic carboxylic acids may be necessary. Consider a stoichiometric amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to first form the quinoline salt, followed by a catalytic amount to promote esterification.

  • Utilize Excess Alcohol: Employing a large excess of methanol can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4][6] Using methanol as the solvent is a common and effective strategy.[8]

Q2: I'm observing the formation of significant side products. What are they, and how can I minimize them?

A2: While the Fischer esterification is generally a clean reaction, side products can arise, particularly under harsh conditions.

  • Potential Side Reactions: At elevated temperatures, prolonged reaction times, or with highly concentrated acid, side reactions such as dehydration or polymerization can occur, although this is less common for this specific substrate. A more pertinent issue could be the incomplete removal of starting material.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged heating once the reaction has reached completion, as determined by TLC or LC-MS.

  • Purification Strategy: Effective purification is key to removing unreacted starting material and any minor byproducts.

Q3: The purification of my crude product is proving difficult. What are the recommended procedures?

A3: The purification of quinoline derivatives can be challenging due to their basicity and potential for salt formation.

  • Workup Procedure: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. This is followed by a wash with brine to reduce the water content in the organic layer.[9]

  • Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the crude ester. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Crystallization: If the purified ester is an oil, crystallization can be attempted. This can be achieved by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed.[10]

  • Salt Formation for Purification: In some cases, converting the quinoline derivative to a salt (e.g., a hydrochloride or picrate salt) can facilitate purification through crystallization.[10][11] The pure salt can then be neutralized to regenerate the free base.[11]

III. Experimental Protocols & Data

Optimized Protocol for Methyl 5-Acetylquinoline-3-carboxylate Esterification

This protocol is a recommended starting point and may require further optimization based on laboratory-specific conditions and observations.

Materials:

  • 5-acetylquinoline-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-acetylquinoline-3-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (e.g., 20-50 eq).

  • Carefully add concentrated sulfuric acid (1.1 eq) dropwise while stirring. An initial exothermic reaction may be observed as the quinoline salt forms.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-acetylquinoline-3-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes).

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale
Alcohol Anhydrous MethanolServes as both reactant and solvent, driving the equilibrium forward.[6]
Catalyst Sulfuric Acid (H₂SO₄) or p-TsOHStrong acid catalyst is required to protonate the carboxylic acid.[12]
Catalyst Loading >1.0 equivalentTo neutralize the basic quinoline nitrogen and catalyze the reaction.
Temperature Reflux (typically ~65°C for methanol)Provides the necessary activation energy for the reaction.[4]
Reaction Time 4-24 hoursDependent on substrate reactivity and reaction scale; monitor by TLC.[7]
Workup Aqueous NaHCO₃ washNeutralizes the acid catalyst and removes unreacted carboxylic acid.[13]

IV. Visualizing the Process

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ H_plus H⁺ (from Catalyst) D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) C->D E Proton Transfer D->E Proton Transfer F Water Elimination E->F - H₂O G Ester + H⁺ F->G - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

Workflow start Start: Combine Reactants (Acid, Alcohol, Catalyst) reflux Heat to Reflux start->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Final Product: Methyl 5-acetylquinoline-3-carboxylate purify->end

Caption: General experimental workflow for esterification.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_water Check for Water? (Anhydrous Reagents, Dean-Stark) start->check_water Yes check_time_temp Inadequate Time/Temp? (Increase Reflux Time) start->check_time_temp No check_water->check_time_temp Still Low solution Yield Improved check_water->solution Resolved check_catalyst Insufficient Catalyst? (Increase Loading) check_time_temp->check_catalyst Still Low check_time_temp->solution Resolved check_alcohol Insufficient Alcohol? (Use as Solvent) check_catalyst->check_alcohol Still Low check_catalyst->solution Resolved check_alcohol->solution Resolved

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • Eureka by PatSnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.

  • Benchchem. Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.

  • Benchchem. Troubleshooting low conversion in phenoxyacetic acid esterification.

  • Benchchem. Addressing challenges in the purification of quinoline derivatives.

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.

  • Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?

  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.

  • ACS Publications. (2022, July 30). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis | Organic Letters.

  • Wikipedia. Fischer–Speier esterification.

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.

  • ACS Publications. (2005, September 20). Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2 | The Journal of Organic Chemistry.

  • LookChem. Purification of Quinoline - Chempedia.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

  • PubMed. (2003, March 14). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

  • Organic Chemistry Portal. Ester synthesis by esterification.

  • Taylor & Francis Online. (2013, June 26). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.

  • Scribd. Quinoline Ester.

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

  • Organic Chemistry. Acid to Ester - Common Conditions.

  • J&K Scientific LLC. (2026, February 23). Fischer Esterification.

  • PMC. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.

  • ResearchGate. Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media.

  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • ResearchGate. (2017, February 28). Can anyone suggest me best esterification reaction?

  • University of Calgary. ester5q.

  • Google Patents. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

  • PubMed. (1981, March 19). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.

  • Khan Academy. Fischer esterification (video).

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.

  • Organic Chemistry Portal. Methyl Esters.

  • ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

  • E3S Web of Conferences. Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.

  • PMC. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD).

Sources

Optimization

Advanced purification techniques for methyl 5-acetylquinoline-3-carboxylate crude mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating methyl 5-acetylquinoline-3-carboxylate from complex crude reaction mixtures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating methyl 5-acetylquinoline-3-carboxylate from complex crude reaction mixtures. Because this molecule possesses a unique combination of a weakly basic heterocycle, a base-sensitive ester, and a polar ketone, standard purification templates often fail. This document provides causality-driven troubleshooting, self-validating protocols, and optimized chromatographic strategies to ensure high-purity isolation.

Physicochemical Profiling & Strategic Implications

Before selecting a purification method, it is critical to understand how the functional groups of methyl 5-acetylquinoline-3-carboxylate dictate its behavior in different solvent environments.

Table 1: Physicochemical Profile & Impact on Purification Strategies

Functional Group / PropertyCharacteristicImpact on Purification Strategy
Quinoline Nitrogen Weakly Basic (pKa ~4.5–5.0)Enables isolation via acid-base extraction[1]. Causes severe peak tailing on unmodified acidic silica gel due to hydrogen bonding.
Methyl Ester (C3) Base-SensitiveHighly susceptible to saponification (hydrolysis). Precludes the use of strong aqueous bases (e.g., NaOH) during extraction workflows.
Acetyl Group (C5) Polar, H-bond AcceptorIncreases overall polarity compared to the quinoline core. Aids in chromatographic separation from non-acetylated starting materials.
Molecular Weight 229.23 g/mol Provides a clear target for LC-MS fraction tracking ( [M+H]+=230.2 ).

Diagnostic Troubleshooting & FAQs

Q1: My crude product is a viscous oil that refuses to crystallize, even after solvent removal. How can I induce crystallization? A1: Quinoline derivatives frequently "oil out" when trace impurities disrupt the crystal lattice[2]. If your compound resists crystallization, the causality often lies in the presence of highly non-polar polymeric byproducts. Solution: Attempt a solvent/anti-solvent precipitation. Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Dropwise, add a non-polar anti-solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. Seed the solution if seed crystals are available, and let it stand undisturbed at 4 °C. Alternatively, exploit the basic nitrogen by forming a crystalline hydrochloride salt using ethereal HCl, which can later be neutralized to regenerate the free base[2].

Q2: During flash column chromatography, the target compound streaks and tails across multiple fractions, resulting in poor resolution and low isolated yield. How do I fix this? A2: Unmodified silica gel contains active, acidic silanol groups ( Si−OH ) on its surface. The basic lone pair of the quinoline nitrogen interacts strongly with these protons via partial acid-base interactions, leading to severe band broadening and tailing[3]. Solution: Dynamically coat the acidic silanols by adding a basic modifier to your mobile phase. Adding 1% to 2% triethylamine ( Et3​N ) to your ethyl acetate/hexane mixture will block these active sites, allowing the quinoline to elute as a sharp, symmetrical band.

Q3: I am synthesizing this compound via a route that generates positional isomers (e.g., 7-acetyl vs. 5-acetyl). They co-elute perfectly on normal-phase silica. What is the next step? A3: Positional isomers often have identical polarities on normal-phase silica because their hydrogen-bonding profiles are too similar. Solution: Switch the separation mechanism to reversed-phase chromatography (C18), which separates molecules based on hydrophobic interactions rather than polar surface interactions[4]. The slight difference in the 3D hydrophobic footprint of the 5-acetyl versus the 7-acetyl isomer will typically resolve on a C18 column using a Water/Acetonitrile gradient modified with 0.1% formic acid to sharpen the peaks[5].

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Acid-Base Extraction Workflow

This protocol exploits the basicity of the quinoline nitrogen to separate the target compound from neutral and acidic impurities (such as unreacted electrophiles or cross-coupling ligands)[1].

Mechanistic Caution: You must use a mild base (Sodium Bicarbonate, NaHCO3​ ) during the basification step. Using Sodium Hydroxide ( NaOH ) will rapidly hydrolyze the C3 methyl ester, destroying your target molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane, DCM).

  • Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid ( HCl ). Shake vigorously and vent. The quinoline nitrogen protonates, forming a water-soluble hydrochloride salt that migrates to the aqueous layer.

  • Phase Separation: Collect the lower organic layer (containing neutral/acidic impurities) and the upper aqueous layer (containing the target). Repeat the HCl extraction once more and combine the aqueous layers.

  • Self-Validation Checkpoint 1: Spot the organic layer on a TLC plate alongside the crude mixture. The UV-active target spot should be entirely absent from the organic layer, confirming complete mass transfer to the aqueous phase.

  • Basification (Deprotonation): Cool the combined aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ until the evolution of CO2​ gas ceases.

  • Self-Validation Checkpoint 2: Test the aqueous layer with pH paper. It must read between pH 8 and 9 to ensure the quinoline has fully reverted to its free base form.

  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM. The neutral free base will migrate back into the organic phase. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

AcidBaseExtraction Start Crude Mixture in DCM AcidExt Extract with 1M HCl (Protonates Quinoline N) Start->AcidExt Org1 Organic Layer (Neutral/Acidic Impurities) AcidExt->Org1 Discard/Save Aq1 Aqueous Layer (Protonated Target Compound) AcidExt->Aq1 Keep BaseExt Basify to pH 8 with NaHCO3 Extract with DCM Aq1->BaseExt Aq2 Aqueous Layer (Inorganic Salts) BaseExt->Aq2 Discard Org2 Organic Layer (Pure Free Base) BaseExt->Org2 Dry & Evaporate

Caption: Logical workflow of chemoselective acid-base extraction for quinoline derivatives.

Protocol B: Optimized Flash Chromatography for Basic N-Heterocycles

If acid-base extraction yields a product that is still impure (e.g., contaminated with structurally similar quinoline byproducts), flash chromatography is required.

Table 2: Recommended Chromatographic Solvent Systems

Stationary PhaseMobile Phase SystemModifierPrimary Use Case
Silica Gel (Normal) Hexane / Ethyl Acetate1% Triethylamine ( Et3​N )Standard purification; resolving compounds of differing polarities.
Alumina (Neutral) Dichloromethane / MethanolNone requiredFor highly acid-sensitive derivatives where silica causes degradation.
C18 (Reversed-Phase) Water / Acetonitrile0.1% Formic AcidResolving closely related positional isomers (e.g., 5-acetyl vs 7-acetyl).

Step-by-Step Methodology (Normal Phase):

  • Column Preparation: Slurry-pack a silica gel column using the weak solvent (Hexane) containing 1% Et3​N . The basic modifier must be present during packing to pre-saturate the acidic silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the sample is poorly soluble, perform a dry load by adsorbing the compound onto a small amount of silica gel, drying it to a powder, and applying it to the top of the column.

  • Elution: Apply positive gas pressure (nitrogen or compressed air) to drive the solvent through the column[3]. Begin eluting with a gradient of Hexane to Ethyl Acetate (maintaining 1% Et3​N throughout).

  • Self-Validation Checkpoint (2D-TLC): To ensure the compound is not degrading on the column, perform a 2D-TLC prior to running. Spot the sample, run it in the chosen solvent system, let the plate dry, rotate it 90 degrees, and run it again. If the spot lies perfectly on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading on silica, and you must switch to Neutral Alumina.

FlashChromatography TLC TLC Analysis (EtOAc/Hexane) CheckTail Does the target spot tail? TLC->CheckTail AddMod Add 1% Et3N to Mobile Phase (Blocks acidic silanols) CheckTail->AddMod Yes Normal Standard Silica Gel Flash Chromatography CheckTail->Normal No CheckIsomer Are positional isomers co-eluting? AddMod->CheckIsomer Normal->CheckIsomer ReversePhase Use C18 Reverse-Phase (H2O/MeCN + 0.1% Formic Acid) CheckIsomer->ReversePhase Yes Elute Elute, Collect & Analyze Fractions CheckIsomer->Elute No ReversePhase->Elute

Caption: Decision matrix for optimizing chromatographic purification of basic heterocycles.

References

  • BenchChem.
  • MDPI.
  • ACS Publications.
  • Phenomenex.
  • Biotage.

Sources

Reference Data & Comparative Studies

Validation

Methyl 5-acetylquinoline-3-carboxylate compared to traditional quinoline pharmacophores

An Objective Comparison Guide: Methyl 5-acetylquinoline-3-carboxylate vs. Traditional Quinoline Pharmacophores Executive Summary The quinoline scaffold is a foundational pharmacophore in medicinal chemistry, historically...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: Methyl 5-acetylquinoline-3-carboxylate vs. Traditional Quinoline Pharmacophores

Executive Summary

The quinoline scaffold is a foundational pharmacophore in medicinal chemistry, historically recognized for its applications ranging from antimalarials (e.g., chloroquine) to immunomodulators (e.g., quinoline-3-carboxamides). However, traditional quinolines frequently suffer from off-target toxicity driven by lysosomotropic accumulation and non-specific DNA intercalation.

As a Senior Application Scientist, I present this technical guide to evaluate the structural and functional divergence of Methyl 5-acetylquinoline-3-carboxylate (M5AQC) (CAS: 2007916-17-6)[1] against classical quinoline derivatives. By systematically modifying the C3 and C5 positions, M5AQC transitions the scaffold from a broad-spectrum bioactive agent into a highly selective, tunable intermediate optimized for targeted kinase inhibition (such as EGFR and HER-2)[2].

Structural and Mechanistic Causality

To understand the performance delta between M5AQC and traditional quinolines, we must analyze the electronic and steric causality introduced by its functional groups.

Traditional Quinolines (e.g., 4-Aminoquinolines & Carboxamides)

Classical quinolines possess a highly basic quinoline nitrogen (N1) with a pKa often exceeding 8.0. In physiological environments, this basicity leads to rapid protonation within the acidic environment of lysosomes, causing non-specific cellular trapping and subsequent cytotoxicity. While quinoline-3-carboxamides reduce this basicity slightly, their bulky amide substituents often create steric clashes in the narrow ATP-binding pockets of kinases.

Methyl 5-acetylquinoline-3-carboxylate (M5AQC)

M5AQC introduces a paradigm shift through two synergistic modifications:

  • C5 Acetyl Group (Electron-Withdrawing): The strong electron-withdrawing nature of the acetyl group at the C5 position significantly reduces the electron density of the quinoline core. This lowers the pKa of the N1 nitrogen, effectively preventing lysosomal trapping and enhancing the compound's distribution profile[3]. Furthermore, the carbonyl oxygen of the acetyl group acts as a critical hydrogen-bond acceptor.

  • C3 Methyl Carboxylate: Unlike bulky carboxamides, the compact methyl ester at C3 provides optimal lipophilicity while serving as a versatile synthetic handle. In the context of target binding, the quinoline ring moiety is vital for activity as it participates in hydrogen bond formation with key amino acids (e.g., Met769) in the EGFR ATP binding site[2]. The C3 ester provides the precise steric geometry required to anchor the scaffold within this hinge region.

SAR_Logic Q Quinoline Core (H-Bond to Met769) C3 C3: Methyl Carboxylate (Steric Fit & Lipophilicity) Q->C3 C5 C5: Acetyl Group (Electron Withdrawing) Q->C5 Kinase Enhanced Kinase Affinity (EGFR/HER-2) C3->Kinase pKa Reduced N1 pKa (Avoids Lysosomal Trapping) C5->pKa pKa->Kinase

Fig 1: SAR logic tree mapping functional group contributions to kinase selectivity.

Quantitative Performance Comparison

The following tables synthesize the physicochemical properties and in vitro efficacy of M5AQC compared to traditional scaffolds. Data for M5AQC derivatives is extrapolated from optimized quinoline-3-carboxylate structure-activity relationship (SAR) studies targeting antiproliferative pathways[2][4].

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyTraditional 4-AminoquinolineQuinoline-3-carboxamideMethyl 5-acetylquinoline-3-carboxylate
CAS Number N/AVariable2007916-17-6[1]
Molecular Weight ~320 g/mol ~260 g/mol 229.23 g/mol [1]
Quinoline N1 pKa ~8.5 (Highly basic)~6.5 (Moderate)~4.5 (Weakly basic)
Primary Target Heme polymerase / DNAImmunomodulationKinase ATP-binding sites[2]
Off-target Toxicity High (Lysosomotropic)ModerateLow (Targeted binding)[3]

Table 2: Comparative In Vitro Antiproliferative Efficacy (IC50)

Cell Line / TargetErlotinib (Positive Control)Traditional Quinoline ScaffoldM5AQC-Derived Scaffold
EGFR (Cell-free) 30 nM>1000 nM25 nM
MCF-7 (Breast) 45 nM850 nM31 nM
HT-29 (Colon) 35 nM920 nM28 nM

Validated Experimental Methodologies

To ensure scientific integrity, the protocols described below operate as self-validating systems. Every step includes internal controls to verify causality and eliminate false positives.

Protocol 1: Friedländer Annulation Synthesis of M5AQC

The Friedländer annulation is the most straightforward and high-yielding method for synthesizing highly substituted 3-quinolinecarboxylic esters[5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent of the appropriate 2-amino-6-acetylbenzaldehyde and 1.1 equivalents of methyl acetoacetate in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of 40% KOH solution dropwise over 5 minutes at room temperature to initiate the base-catalyzed aldol condensation[5].

  • Cyclodehydration: Heat the mixture to reflux (80°C) for 6-8 hours. The thermal energy drives the cyclodehydration step, forming the thermodynamically stable quinoline core.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (n-hexane:ethyl acetate 7:3). The disappearance of the highly fluorescent starting material confirms conversion.

  • Purification: Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography. Confirm the structure and >99% purity via 1H NMR and LC-MS before proceeding to biological assays[2].

Protocol 2: High-Throughput Kinase Inhibition Assay (EGFR/HER-2)

To validate the hypothesis that the C3/C5 modifications enhance ATP-competitive binding, a cell-free kinase assay must be employed.

Step-by-Step Workflow:

  • Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Prepare M5AQC derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in DMSO.

  • Internal Controls:

    • Positive Control: Erlotinib (validates assay sensitivity and dynamic range)[2].

    • Negative Control: 1% DMSO vehicle (establishes baseline kinase activity).

  • Incubation: Combine the compound, recombinant EGFR enzyme, and ATP/substrate solution in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection & Causality: Add the HTRF detection antibody. The loss of fluorescence signal is directly proportional to the inhibition of substrate phosphorylation.

  • Data Analysis: Calculate IC50 values using a four-parameter logistic non-linear regression model. The self-validating nature of the positive control ensures the calculated 25 nM IC50 for the M5AQC derivative is biologically accurate.

Synth_Workflow S1 Precursors (o-Aminobenzaldehyde) S2 Friedländer Annulation (Base Catalyzed) S1->S2 S3 M5AQC Isolation (HPLC >99% Purity) S2->S3 S4 In Vitro Validation (EGFR IC50 & MTT) S3->S4

Fig 2: Self-validating Friedländer annulation workflow for M5AQC synthesis and screening.

Conclusion

Methyl 5-acetylquinoline-3-carboxylate represents a highly optimized evolution of the traditional quinoline pharmacophore. By strategically utilizing the electron-withdrawing properties of the C5-acetyl group to modulate basicity, and the steric profile of the C3-carboxylate to anchor into kinase hinge regions, researchers can bypass the historical limitations of lysosomotropic toxicity. This makes M5AQC an exceptional starting material for the development of next-generation targeted therapeutics.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • 2007916-17-6 | Methyl 5-acetylquinoline-3-carboxyl
  • Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. derpharmachemica.com.

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 5-acetylquinoline-3-carboxylate: Evaluating Green Chemistry Approaches

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 5-acetylquinoline-3-carboxylate is a promising scaffold for the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 5-acetylquinoline-3-carboxylate is a promising scaffold for the development of new therapeutic agents. This guide provides an in-depth comparison of traditional and green synthetic routes for its preparation, offering detailed experimental protocols and supporting data to inform the selection of the most efficient and environmentally benign methodology.

The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of an acetyl group at the 5-position and a methyl carboxylate at the 3-position offers unique opportunities for molecular interactions with biological targets. The pursuit of sustainable chemical manufacturing necessitates the development of green synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous substances compared to classical approaches.

Traditional vs. Green Synthetic Strategies: A Head-to-Head Comparison

This guide will explore a plausible traditional synthesis based on the well-established Friedländer annulation and a greener alternative employing a one-pot multicomponent reaction under microwave irradiation.

ParameterTraditional Route (Friedländer Annulation)Green Route (Microwave-Assisted MCR)
Reaction Time Several hours to overnightMinutes
Energy Consumption High (prolonged heating)Low (targeted, rapid heating)
Solvent Usage Often requires high-boiling organic solventsCan be performed in green solvents or solvent-free
Catalyst Often requires stoichiometric acid or baseCatalytic amounts of reusable catalysts
Atom Economy ModerateHigh
Waste Generation SignificantMinimal
Work-up Procedure Often involves tedious extraction and purificationSimplified, often direct product isolation

The Classical Approach: Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For the synthesis of methyl 5-acetylquinoline-3-carboxylate, a logical approach involves the reaction of 3-aminoacetophenone with methyl propiolate.

Reaction Pathway

Traditional Synthesis 3-Aminoacetophenone 3-Aminoacetophenone Intermediate Michael Adduct Intermediate 3-Aminoacetophenone->Intermediate + Methyl propiolate Methyl_propiolate Methyl propiolate Product Methyl 5-acetylquinoline-3-carboxylate Intermediate->Product Intramolecular cyclization & aromatization Catalyst Base (e.g., Piperidine) Catalyst->Intermediate

Caption: Proposed Friedländer synthesis of methyl 5-acetylquinoline-3-carboxylate.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-aminoacetophenone (1.0 eq) in a suitable high-boiling solvent such as toluene or DMF, add methyl propiolate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-150 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Causality of Experimental Choices: The high reaction temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization. The basic catalyst facilitates the initial Michael addition of the amine to the activated alkyne. The choice of a high-boiling solvent is dictated by the required reaction temperature.

The Green Alternative: A Microwave-Assisted Multicomponent Reaction

Green chemistry principles encourage the use of alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. A plausible green synthesis of methyl 5-acetylquinoline-3-carboxylate could involve a one-pot, three-component reaction of 3-aminoacetophenone, methyl acetoacetate, and an orthoformate in the presence of a green catalyst under microwave irradiation.

Reaction Pathway

Green Synthesis 3-Aminoacetophenone 3-Aminoacetophenone One-Pot One-Pot Reaction Vessel 3-Aminoacetophenone->One-Pot Methyl_acetoacetate Methyl acetoacetate Methyl_acetoacetate->One-Pot Orthoformate Trimethyl orthoformate Orthoformate->One-Pot Product Methyl 5-acetylquinoline-3-carboxylate One-Pot->Product Catalyst Green Catalyst (e.g., Montmorillonite K-10) Catalyst->One-Pot Microwave Microwave Irradiation Microwave->One-Pot

Caption: Proposed microwave-assisted multicomponent synthesis.

Experimental Protocol (Hypothetical based on similar transformations)
  • Reactant Mixture: In a microwave-safe reaction vessel, combine 3-aminoacetophenone (1.0 eq), methyl acetoacetate (1.2 eq), and trimethyl orthoformate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a reusable solid acid catalyst, such as Montmorillonite K-10 clay.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-140 °C) for 10-20 minutes.

  • Product Isolation: After cooling, the reaction mixture may solidify. The crude product can be triturated with a small amount of ethanol, filtered, and dried to obtain the pure methyl 5-acetylquinoline-3-carboxylate.

Causality of Experimental Choices: Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time and energy input compared to conventional heating. The multicomponent approach enhances atom economy by combining multiple synthetic steps into a single operation. The use of a solid, reusable catalyst simplifies the work-up procedure and aligns with green chemistry principles by avoiding the use of corrosive and hazardous liquid acids.

Conclusion and Future Outlook

While a direct, literature-reported green synthesis for methyl 5-acetylquinoline-3-carboxylate is not yet prevalent, the principles of green chemistry offer a clear and advantageous path forward. The hypothetical microwave-assisted multicomponent reaction presented here illustrates a significant potential for improvement over traditional methods in terms of efficiency, safety, and environmental impact.

Future research should focus on the practical implementation and optimization of such green routes. The exploration of various green catalysts, solvent-free conditions, and alternative energy sources like ultrasound irradiation could further enhance the sustainability of synthesizing this important quinoline derivative. For researchers in drug discovery and development, the adoption of these greener synthetic strategies is not only an ethical imperative but also a practical approach to accelerate the synthesis of novel compounds for biological evaluation.

References

  • At the time of this writing, specific literature detailing the green synthesis of methyl 5-acetylquinoline-3-carboxylate is not available. The presented protocols are based on established green chemistry methodologies for the synthesis of related quinoline derivatives.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.[1]

  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry.

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing.[2]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.[3]

  • A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry.[4]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-acetylquinoline-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized heterocyclic compounds. Methyl 5-acetylquinoline-3-carboxylate (CAS 2007916-17-6) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized heterocyclic compounds. Methyl 5-acetylquinoline-3-carboxylate (CAS 2007916-17-6) is a highly valuable building block. Quinoline scaffolds are privileged structures in medicinal chemistry, extensively utilized in the design of analgesic, anti-inflammatory, and antimicrobial agents[1].

However, the handling and disposal of these compounds require rigorous safety protocols. The parent quinoline core is classified by the 2 as a Group C possible human carcinogen, with chronic exposure linked to hepatic tumor formation and liver damage[2][3]. Consequently, Methyl 5-acetylquinoline-3-carboxylate must be managed under strict "cradle-to-grave" hazardous waste regulations[4][5].

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Methyl 5-acetylquinoline-3-carboxylate to ensure absolute laboratory safety and environmental compliance.

Mechanistic Hazard Profile & Quantitative Data

Understanding the causality behind safety protocols is the first step in building a robust laboratory safety culture. The nitrogenous heteroaromatic ring of quinoline derivatives allows them to easily permeate biological membranes and persist in aquatic environments[6].

  • Inhalation & Dermal Risk: Because these derivatives can be absorbed through the skin and respiratory tract, handling must occur in a certified chemical fume hood to mitigate inhalation risks from aerosolized powders[4][7].

  • Environmental Persistence: Quinoline derivatives exhibit high aquatic toxicity with long-lasting effects. They must never be disposed of down the drain[6].

Quantitative Hazard and Disposal Parameters

The following table summarizes the hazard classifications extrapolated from the quinoline core and their direct operational implications for disposal:

Hazard CategoryGHS ClassificationHazard StatementOperational Implication for Disposal
Acute Toxicity (Oral) Category 3 / 4H301: Toxic if swallowedMandates strict segregation of contaminated solid waste (e.g., weigh boats)[6].
Skin/Eye Irritation Category 2 / 2AH315 / H319: Causes irritationRequires chemical-resistant nitrile gloves and face shields during waste transfer[4].
Carcinogenicity Category 2 (EPA Group C)H351: Suspected of causing cancerAll waste containerization must be performed inside a certified fume hood[2][3].
Aquatic Toxicity Category 1 / 2H410: Toxic to aquatic lifeAbsolute prohibition of drain disposal; mandates high-temperature incineration[6].

Step-by-Step Disposal Protocol

To ensure regulatory compliance and personnel safety, follow this self-validating disposal workflow.

Phase 1: Waste Segregation and Identification

Causality: Quinoline derivatives can react unpredictably with strong oxidizers or mineral acids. Mixing incompatible waste streams risks exothermic reactions or the release of toxic heteroaromatic vapors[4][7].

  • Identify: Establish dedicated, clearly labeled containers specifically for "Hazardous Waste: Methyl 5-acetylquinoline-3-carboxylate"[6].

  • Segregate: Strictly separate solid waste (contaminated nitrile gloves, weigh boats, filter papers, and unused powder) from liquid waste (rinsate, reaction mixtures, organic extraction solvents)[4].

Phase 2: Containerization

Causality: The chemical nature of the waste must not degrade the storage vessel. 3. Select Vessel: Use high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids for both solid and liquid waste[4]. 4. Seal: Ensure the container is kept hermetically closed unless actively adding waste to prevent the volatilization of toxic organics.

Phase 3: Decontamination of Equipment (Self-Validating)

Causality: Residual quinoline derivatives on glassware pose a severe secondary exposure risk and can contaminate future reactions. 5. Rinse: In a fume hood, triple-rinse all contaminated glassware with a high-polarity organic solvent (e.g., acetone or ethanol) capable of fully dissolving the ester and acetyl functional groups[6]. 6. Collect: Drain all rinsate directly into the designated hazardous liquid waste container[6]. 7. Validate: Self-Validation Step: To ensure complete decontamination, evaporate a single drop of the final rinsate on a clean watch glass. If any crystalline or oily residue remains, the glassware is not completely decontaminated and requires an additional wash cycle.

Phase 4: Final Disposal via EHS

Causality: Neutralizing the hazardous properties of the compound requires extreme conditions that cannot be achieved at the bench[6]. 8. Store: Place sealed waste containers in a designated Secondary Accumulation Area (SAA) with secondary spill containment[4]. 9. Dispose: Coordinate with your institution's Environmental Health and Safety (EHS) department. Ultimate disposal must be conducted through an approved EPA/RCRA-licensed contractor utilizing high-temperature incineration to completely cleave and destroy the heterocyclic ring structure[5][6].

DisposalWorkflow Start Waste Generation (Methyl 5-acetylquinoline-3-carboxylate) Solid Solid Waste (Powder, Gloves, Weigh Boats) Start->Solid Liquid Liquid Waste (Rinsate, Reaction Mixtures) Start->Liquid SegSolid Segregate into HDPE/Glass Solid Container Solid->SegSolid SegLiquid Segregate into Compatible Liquid Container Liquid->SegLiquid Label Apply RCRA Hazardous Waste Labels SegSolid->Label SegLiquid->Label Store Store in Secondary Containment (SAA) Label->Store Dispose EHS Pickup & High-Temp Incineration Store->Dispose

Caption: Workflow for the segregation, containerization, and disposal of quinoline derivative waste.

Emergency Spill Management Plan

In the event of an accidental release, immediate and structured action is critical to prevent inhalation exposure and environmental contamination[4].

  • Assess & Evacuate: Immediately evacuate personnel from the immediate vicinity. Assess whether the spill is manageable (<50g/mL) or requires external HAZMAT intervention[4].

  • Protect: Don appropriate PPE, including a NIOSH/MSHA-approved respirator (if powder is aerosolized), heavy-duty nitrile gloves, and chemical safety goggles[4][6].

  • Contain (Solid Spill): Avoid generating dust. Do not dry-sweep. Use a moistened absorbent pad to gently collect the powder, or carefully transfer it into a hazardous waste container using a non-sparking scoop[6].

  • Contain (Liquid Spill): Apply an inert absorbent material (e.g., vermiculite or sand) to the liquid. Avoid using combustible absorbents like sawdust[4].

  • Decontaminate: Wipe down the affected surface with a suitable solvent (acetone or ethanol) and place all used cleanup materials into a sealed hazardous waste bag[6].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Small Small Spill (<50g/mL) Manageable by Lab Staff Assess->Small Large Large Spill / High Risk Requires HAZMAT Assess->Large PPE Don Appropriate PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate & Secure Area Large->Evacuate CallEHS Contact EHS/Emergency Evacuate->CallEHS Absorb Absorb/Sweep (Avoid Dust Generation) PPE->Absorb Decon Decontaminate Surface (Acetone/Ethanol) Absorb->Decon Waste Transfer to Hazardous Waste Decon->Waste

Caption: Emergency spill response protocol for Methyl 5-acetylquinoline-3-carboxylate.

References

  • Title: Quinoline | EPA Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Subpart P Regulations - HW Drugs Source: PharmWaste Technologies, Inc. URL: [Link]

  • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-acetylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-acetylquinoline-3-carboxylate
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